Product packaging for Lindenenol(Cat. No.:CAS No. 26146-27-0)

Lindenenol

Cat. No.: B1675477
CAS No.: 26146-27-0
M. Wt: 230.30 g/mol
InChI Key: XRDJYSVGPBJZSG-PSDLAXTLSA-N
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Description

Lindenenol, also known as Linderene, is a naturally occurring sesquiterpenoid compound isolated from the roots and leaves of the plant Lindera aggregata (also known as Lindera strychnifolia ) . It is recognized as one of the representative active ingredients of this species, which has a long history of use in traditional medicine . As an organic small molecule, it belongs to the lindenane-type subclass of sesquiterpenoids, a group noted for its diverse and bioactive structures . Researchers value this compound primarily for its potential anti-inflammatory properties and antioxidant activity, making it a compound of interest for investigating new therapeutic agents . The core research value of sesquiterpenoids like this compound lies in their complex structures and their role as bioactive natural products, which are often explored for their effects on various cellular pathways and biological targets. The structure-activity relationship (SAR) of such compounds is crucial in medicinal chemistry, where systematic alteration of the molecular structure helps determine the chemical groups responsible for evoking a target biological effect . This compound is provided exclusively for research applications in laboratories. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B1675477 Lindenenol CAS No. 26146-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDJYSVGPBJZSG-PSDLAXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949025
Record name 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26146-27-0
Record name Lindenenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26146-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lindenenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Lindenenol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenenol is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Chemical Structure and Identification

This compound possesses a complex polycyclic structure. Its chemical identity is defined by the following identifiers:

IdentifierValueSource
IUPAC Name (1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]trideca-3(7),4-dien-2-olPubChem
SMILES String CC1=COC2=C1--INVALID-LINK--OPubChem
InChI Key XRDJYSVGPBJZSG-PSDLAXTLSA-NPubChem
CAS Number 26146-27-0PubChem

Physicochemical Properties

PropertyValueData TypeSource
Molecular Formula C₁₅H₁₈O₂-PubChem
Molecular Weight 230.30 g/mol ComputedPubChem
Physical Form SolidExperimentalSigma-Aldrich
Melting Point Not available--
Boiling Point Not available--
pKa Not available--
Solubility Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone.ExperimentalMedchemExpress, ChemicalBook
XLogP3 2.1ComputedPubChem

Biological Activities

This compound has been reported to exhibit both antioxidant and antibacterial properties.

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. While the precise signaling pathways activated by this compound have not been explicitly elucidated, natural antioxidants commonly influence pathways such as the Nrf2 and NF-κB pathways to exert their protective effects.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a primary regulator of cellular resistance to oxidative stress. Antioxidants can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes.

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammatory responses. Some antioxidants can inhibit the NF-κB signaling pathway, thereby reducing inflammation which is often associated with oxidative stress.

Antibacterial Activity

This compound has demonstrated activity against various bacteria. The proposed mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Experimental Protocols

Extraction of this compound from Radix linderae by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the isolation and purification of this compound from the roots of Lindera strychnifolia.

1. Sample Preparation:

  • The dried and pulverized root of Lindera strychnifolia (100g) is extracted with 500mL of light petroleum (boiling range: 60–90°C) under reflux three times (2h, 2h, and 1h respectively).
  • The combined extracts are filtered and evaporated under reduced pressure at 40°C to yield a crude extract.

2. HSCCC Separation:

  • Two-phase solvent system: A mixture of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
  • Sample loading: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase.
  • Chromatography: The HSCCC column is filled with the stationary phase, and the sample solution is injected. The mobile phase is then pumped through the column at a defined flow rate, and the apparatus is rotated at a specific speed.
  • Fraction collection: The effluent is monitored, and fractions are collected based on the detector response.

3. Purification and Identification:

  • The collected fractions containing this compound are combined and the solvent is evaporated.
  • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
  • The structure of the purified compound is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.

DPPH Radical Scavenging Assay (General Protocol)

This is a general protocol to assess the antioxidant activity of a compound like this compound.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).
  • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner.

2. Assay Procedure:

  • In a 96-well microplate, add a specific volume of each this compound dilution to the wells.
  • Add the DPPH solution to each well and mix.
  • A blank well containing only the solvent and DPPH solution is also prepared.
  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement and Analysis:

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Agar Well Diffusion Assay (General Protocol)

This is a general protocol to determine the antibacterial activity of a compound like this compound.

1. Preparation of Materials:

  • Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.
  • Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
  • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

2. Assay Procedure:

  • Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
  • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
  • Add a defined volume of the this compound solution into the wells.
  • A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

3. Incubation and Measurement:

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Lindenenol_Extraction_Workflow cluster_extraction Extraction cluster_hsccc HSCCC Purification cluster_analysis Analysis & Identification start Radix linderae (Dried, Pulverized) reflux Reflux with Light Petroleum start->reflux filter_evap Filter & Evaporate reflux->filter_evap crude Crude Extract filter_evap->crude dissolve Dissolve in Two-Phase System crude->dissolve hsccc HSCCC Separation dissolve->hsccc fractions Collect Fractions hsccc->fractions hplc HPLC Purity Check fractions->hplc nmr NMR Structure Identification hplc->nmr pure Pure this compound nmr->pure

Caption: Workflow for the extraction and purification of this compound.

Antioxidant_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Lindenenol_Nrf2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lindenenol_Nrf2->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription Lindenenol_NFkB This compound IKK IKK Activation Lindenenol_NFkB->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB (Nucleus) IkB->NFkB_nuc NF-κB translocation Inflam_Genes Inflammatory Genes NFkB_nuc->Inflam_Genes Activates Transcription

Caption: Potential antioxidant signaling pathways influenced by this compound.

Antibacterial_Mechanism This compound This compound Bacteria Bacterial Cell This compound->Bacteria Interacts with Membrane Cell Membrane Disruption Bacteria->Membrane Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antibacterial action for this compound.

The Origin and Therapeutic Potential of Lindenenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenenol, a sesquiterpenoid lactone first identified in the roots of Lindera strychnifolia, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary characterization of this compound's biological activities. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of the current understanding of its potential therapeutic applications. The document synthesizes available data on its anti-inflammatory properties and explores the molecular pathways it may modulate, paving the way for future investigation and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Sesquiterpenoids, a class of C15 isoprenoids, are particularly noteworthy for their diverse chemical structures and biological activities. This compound is a sesquiterpenoid lactone that has been isolated from Radix linderae, the dried root of Lindera strychnifolia (Sieb. et Zucc) Vill. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, suggesting the presence of bioactive constituents. This guide focuses on the technical aspects of this compound, from its natural source to its potential pharmacological applications.

Origin and Isolation of this compound

This compound is a naturally occurring compound found in the plant Lindera strychnifolia. The primary source for its isolation is the root of this plant, known in traditional Chinese medicine as Radix linderae.

Natural Source
  • Botanical Name: Lindera strychnifolia (Sieb. et Zucc) Vill.

  • Family: Lauraceae

  • Common Name: Spicebush

  • Part Used: Root (Radix linderae)

Isolation from Radix linderae

The isolation and purification of this compound from Radix linderae has been successfully achieved using High-Speed Counter-Current Chromatography (HSCCC).[1][2] This technique allows for the preparative separation of this compound from a crude extract.

Experimental Protocol: Isolation of this compound by HSCCC [1][2]

  • Preparation of Crude Extract:

    • Air-dried and powdered roots of Lindera strychnifolia are extracted with light petroleum.

    • The combined extracts are filtered and concentrated under reduced pressure at 40°C to yield a crude extract.

  • HSCCC System Preparation:

    • A two-phase solvent system is prepared by mixing light petroleum, ethyl acetate, methanol, and water in a 5:5:6:4 (v/v/v/v) ratio.

    • The mixture is thoroughly shaken and allowed to equilibrate. The upper and lower phases are then separated and degassed by sonication.

  • HSCCC Separation:

    • The HSCCC apparatus is filled with the upper phase as the stationary phase.

    • The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

    • The lower phase is used as the mobile phase at a flow rate of 2.0 mL/min.

    • The apparatus is operated at a revolution speed of 850 rpm and a temperature of 25°C.

    • The effluent is monitored by UV detection at 254 nm.

  • Fraction Collection and Purification:

    • Fractions containing this compound are collected based on the chromatogram.

    • The collected fractions are evaporated to dryness.

    • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Quantitative Data from a Representative Isolation of this compound

ParameterValueReference
Starting Material450 mg of crude extract[1][2]
Yield of this compound64.8 mg[1][2]
Purity of this compound98.2% (determined by HPLC)[1][2]

Biological Activity and Signaling Pathways

While research on this compound is still in its early stages, studies on closely related compounds from Lindera species provide insights into its potential pharmacological activities, particularly its anti-inflammatory effects. Lindenenyl acetate, a structurally similar sesquiterpenoid, has been shown to exert anti-inflammatory effects in human periodontal ligament cells stimulated with lipopolysaccharide (LPS).[3] These findings suggest that this compound may act on similar molecular targets.

Potential Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of lindenenyl acetate are reported to be mediated through the upregulation of Heme Oxygenase-1 (HO-1) and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] This provides a hypothetical framework for the mechanism of action of this compound.

Lindenenol_Signaling_Pathway This compound This compound JNK_MAPK JNK MAPK This compound->JNK_MAPK LKB1_CaMKKII LKB1 / CaMKKII This compound->LKB1_CaMKKII Nrf2_translocation Nrf-2 Translocation JNK_MAPK->Nrf2_translocation HO1_expression HO-1 Expression Nrf2_translocation->HO1_expression Inflammatory_Response Inflammatory Response (NO, PGE2, TNF-α, IL-1β, IL-6, IL-12) HO1_expression->Inflammatory_Response AMPK_activation AMPK Activation AMPK_activation->Inflammatory_Response LKB1_CaMKKII->AMPK_activation

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols for Biological Assays

To investigate the biological activity of this compound, standard in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.

Experimental Protocol: Cell Viability (MTT) Assay [4][5][6]

  • Cell Seeding:

    • Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Experimental Protocol: Western Blot Analysis for Protein Expression [7][8][9]

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, p-AMPK, iNOS, COX-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_isolation Isolation of this compound cluster_bioassay Biological Activity Assessment Radix_linderae Radix linderae Crude_Extract Crude Extract Radix_linderae->Crude_Extract HSCCC HSCCC Purification Crude_Extract->HSCCC Pure_this compound Pure this compound HSCCC->Pure_this compound Treatment This compound Treatment Pure_this compound->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot

Caption: General experimental workflow from isolation to biological evaluation of this compound.

Future Directions

The study of this compound is in its nascent stages, and several avenues of research are open for exploration.

  • Total Synthesis: The development of a total synthesis route for this compound would be crucial for producing larger quantities for extensive biological testing and for the generation of structural analogs.

  • Biosynthetic Pathway: Elucidation of the biosynthetic pathway of this compound in Lindera strychnifolia could enable its production through metabolic engineering in microbial systems.

  • Pharmacological Profiling: A comprehensive evaluation of this compound's activity across a range of biological targets is warranted. This should include screening for anticancer, neuroprotective, and other therapeutic effects.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to assess the efficacy, pharmacokinetics, and safety of this compound.

Conclusion

This compound, a sesquiterpenoid lactone from Radix linderae, represents a promising lead compound for drug discovery. Its natural origin in a plant with a history of medicinal use, coupled with preliminary evidence of the anti-inflammatory potential of related compounds, underscores its therapeutic potential. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon, accelerating the investigation of this compound's mechanism of action and its development as a potential therapeutic agent. Further research into its synthesis, biosynthesis, and broader pharmacological activities is essential to fully realize its potential in modern medicine.

References

Lindenenol from Lindera pulcherrima: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on Lindenenol, a furanosesquiterpenoid with significant therapeutic potential, situated within the context of its source, Lindera pulcherrima.

Lindera pulcherrima (Nees.) Benth. ex Hook. f., a member of the Lauraceae family, is an evergreen shrub found in the temperate Himalayan regions.[1][2] Traditionally, its leaves and bark have been utilized as a spice and in remedies for colds, fever, and coughs.[1][3][4] The genus Lindera is a rich source of various bioactive secondary metabolites, including sesquiterpenoids, alkaloids, and flavonoids, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antioxidant, and antitumor effects.[5][6] Among the diverse chemical constituents, furanosesquiterpenoids like this compound, previously identified in Lindera strychnifolia, represent a class of compounds with notable biological properties.[1][5]

This guide synthesizes the available scientific information on related compounds from Lindera pulcherrima to present a comprehensive technical profile of this compound, covering its extraction and isolation, quantitative biological activity data, and the intricate signaling pathways it is likely to modulate. Due to the limited research specifically on this compound from Lindera pulcherrima, this document draws upon data from closely related furanosesquiterpenoids isolated from this plant and its genus to provide a robust and informative overview.

Extraction and Isolation Protocols

The extraction and isolation of this compound from Lindera pulcherrima would follow a multi-step process involving steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate the target compound. The following protocol is based on established methods for the isolation of furanosesquiterpenoids from Lindera pulcherrima.[1][5]

1. Plant Material Collection and Preparation:

  • Fresh leaves of Lindera pulcherrima are collected from its native habitat.[1]

  • The plant material is identified and authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.[1]

  • The collected leaves are chopped into smaller pieces to increase the surface area for efficient extraction.[1]

2. Extraction of Essential Oil:

  • The chopped leaves are subjected to steam distillation for approximately 2 hours using a copper still fitted with a spiral glass condenser.[1]

  • The collected distillate is saturated with sodium chloride (NaCl) to facilitate the separation of the oil and water phases.[1]

  • The essential oil is then extracted from the aqueous distillate using organic solvents such as n-hexane and dichloromethane.[1]

  • The organic phases are combined and dried over anhydrous sodium sulfate (Na2SO4).[5]

  • The solvent is removed under reduced pressure using a rotary vacuum evaporator at a temperature of 30°C to yield the crude essential oil.[5]

3. Isolation of Furanosesquiterpenoids:

  • The crude essential oil is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled together.

  • Further purification of the fractions containing the target furanosesquiterpenoids is achieved through preparative high-performance liquid chromatography (HPLC).

4. Structural Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

G cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis Fresh Leaves of L. pulcherrima Fresh Leaves of L. pulcherrima Steam Distillation Steam Distillation Fresh Leaves of L. pulcherrima->Steam Distillation Essential Oil Essential Oil Steam Distillation->Essential Oil Column Chromatography Column Chromatography Essential Oil->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure this compound->Spectroscopic Analysis (NMR, MS)

Figure 1: Experimental workflow for the extraction and isolation of this compound.

Quantitative Data on Biological Activities

Table 1: Antioxidant Activity of L. pulcherrima Essential Oil and its Constituents [3]

SampleDPPH Radical Scavenging IC50 (mg/mL)Inhibition of Lipid Peroxidation IC50 (mg/mL)
Essential Oil0.087 ± 0.030.74 ± 0.13
Furanodienone1.164 ± 0.582.12 ± 0.49

Table 2: Antibacterial Activity of L. pulcherrima Essential Oil and its Constituents [3]

MicroorganismEssential Oil MIC (µL/mL)Furanodienone MIC (µL/mL)Curzerenone MIC (µL/mL)
Staphylococcus aureus3.90--
Escherichia coli-3.90>3.90
Salmonella enterica->3.90-
Pasteurella multocida---

Signaling Pathways in Anti-Inflammatory Action

Research on lindenenyl acetate, a closely related derivative of this compound, has elucidated its anti-inflammatory effects, which are mediated through multiple signaling pathways.[7] These findings provide a strong basis for understanding the potential mechanisms of action of this compound.

Lindenenyl acetate has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-12 in lipopolysaccharide (LPS)-stimulated human periodontal ligament cells.[7] This anti-inflammatory activity is attributed to the modulation of the following key signaling pathways:

1. Heme Oxygenase-1 (HO-1) Pathway: Lindenenyl acetate induces the expression and activity of HO-1, an enzyme with potent anti-inflammatory properties.[7] This induction is mediated by the translocation of the transcription factor Nrf-2 into the nucleus.[7] The JNK MAPK pathway is also involved in the upstream regulation of HO-1 expression.[7]

G This compound This compound JNK MAPK JNK MAPK This compound->JNK MAPK Nrf-2 Nrf-2 JNK MAPK->Nrf-2 HO-1 HO-1 Nrf-2->HO-1 Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects

Figure 2: this compound's proposed anti-inflammatory action via the JNK/Nrf-2/HO-1 pathway.

2. AMP-Activated Protein Kinase (AMPK) Pathway: Lindenenyl acetate up-regulates the phosphorylation of AMPK and its upstream kinases, LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-II.[7] The activation of AMPK contributes to the overall anti-inflammatory effect.[7]

G This compound This compound LKB1 LKB1 This compound->LKB1 CaMKKII CaMKKII This compound->CaMKKII AMPK AMPK LKB1->AMPK CaMKKII->AMPK Anti-inflammatory Effects Anti-inflammatory Effects AMPK->Anti-inflammatory Effects

Figure 3: Proposed activation of the AMPK pathway by this compound.

The collective modulation of these pathways leads to a significant reduction in the inflammatory response, highlighting the therapeutic potential of this compound and related compounds in inflammatory conditions.

Conclusion

This compound, a furanosesquiterpenoid from the genus Lindera, represents a promising natural product for further investigation. While direct research on this compound from Lindera pulcherrima is nascent, the available data on the essential oil of this plant and its major constituents, along with mechanistic studies on the closely related lindenenyl acetate, strongly suggest its potential as an antioxidant and anti-inflammatory agent. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to isolate and characterize this compound from Lindera pulcherrima and to perform comprehensive in vitro and in vivo evaluations of its pharmacological activities.

References

A Technical Guide to the Biological Activities of Furan Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan sesquiterpenoids, a diverse class of natural products, are characterized by a C15 isoprenoid skeleton integrated with a furan ring. Found in various plants and marine organisms, these compounds have garnered significant attention in the medicinal chemistry and pharmacology sectors due to their broad spectrum of potent biological activities.[1][2] This guide provides an in-depth review of the primary therapeutic properties of furan sesquiterpenoids, including their anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. We will delve into the molecular mechanisms and key signaling pathways—notably NF-κB, PI3K/Akt, and MAPK—that these compounds modulate. Furthermore, this document summarizes quantitative data on their bioactivities and details the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Sesquiterpenoids are a class of terpenes composed of three isoprene units, forming a 15-carbon backbone. The incorporation of a furan moiety into this skeleton gives rise to furan sesquiterpenoids, a structural variation that significantly enhances their biological potency and diversity.[3] The electron-rich nature and aromaticity of the furan ring facilitate strong interactions with biological targets such as enzymes and receptors, contributing to their stability and bioavailability.[4] As a result, furan sesquiterpenoids have emerged as promising scaffolds for the development of novel therapeutic agents for a range of human diseases.[1][5]

Major Biological Activities and Quantitative Data

Furan sesquiterpenoids exhibit a wide array of pharmacological effects. The subsequent sections and tables summarize the key activities and the associated quantitative data from various in vitro studies.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory action of furan sesquiterpenoids is the inhibition of key signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and various interleukins.[3][7]

CompoundSource/OrganismModel SystemActivityIC₅₀ / Inhibition %Reference
17-dehydroxysponalactoneMarine Sponge (Spongia sp.)fMLF/CB-induced human neutrophilsSuperoxide Anion Generation67.12 ± 6.00% at 10 µM[8]
17-dehydroxysponalactoneMarine Sponge (Spongia sp.)fMLF/CB-induced human neutrophilsElastase Release53.64 ± 6.55% at 10 µM[8]
Furanonorterpenoid 5 Marine Sponge (Spongia sp.)fMLF/CB-induced human neutrophilsSuperoxide Anion GenerationIC₅₀ = 5.31 ± 1.52 μM[8]
PseudoneolinderaneNeolitsea parvigemmafMLP/CB-induced human neutrophilsSuperoxide Anion GenerationIC₅₀ = 3.21 µg/mL[9]
LinderalactoneNeolitsea parvigemmafMLP/CB-induced human neutrophilsSuperoxide Anion GenerationIC₅₀ = 8.48 µg/mL[9]
7-HydroxyfrullanolideInula viscosaLPS-stimulated endothelial cellsICAM-1, VCAM-1, E-selectin expressionDose-dependent suppression[6]
Anticancer Activity

The anticancer properties of furan sesquiterpenoids are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[10][11] They achieve this by modulating critical cell survival and proliferation pathways, including the PI3K/Akt pathway, and by down-regulating anti-apoptotic proteins like Bcl-2.[10][12][13]

CompoundSource/OrganismCancer Cell LineActivityIC₅₀ (µM)Reference
Furan derivative 1 SyntheticHeLa (Cervical)Antiproliferative0.08 - 8.79 (range for multiple compounds)[12][14]
Furan derivative 24 SyntheticHeLa (Cervical), SW620 (Colorectal)Antiproliferative0.08 - 8.79 (range for multiple compounds)[12][14]
Aquisinenoid C (3 )Aquilaria sinensisMCF-7 (Breast)Antiproliferative>50% inhibition at 5 µM[15]
BritanninInula aucherianaAGS, MKN45 (Gastric)Cell Growth InhibitionNot specified[13]
TomentosinInula viscosaSK-28, 624 mel, 1363 mel (Melanoma)AntiproliferativeDose-dependent inhibition[10]
InuviscolideInula viscosaSK-28, 624 mel, 1363 mel (Melanoma)AntiproliferativeDose-dependent inhibition[10]
Pleuroton B (2 )Pleurotus cystidiosusDU-145 (Prostate)Cytotoxicity0.028[11]
Pleuroton B (2 )Pleurotus cystidiosusC42B (Prostate)Cytotoxicity0.052[11]
Neuroprotective Activity

Certain furan sesquiterpenoids have demonstrated potential in protecting neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, which are key pathological features of neurodegenerative diseases like Alzheimer's.[16][17] Their mechanisms include scavenging free radicals and modulating neuronal survival pathways.[17][18] Furan fatty acids, for instance, can rescue brain cells from death induced by oxidative stress.[18]

Compound Class/CompoundSource/OrganismModel SystemActivityQuantitative DataReference
β-Dihydroagarofuran-type sesquiterpenoids (21 compounds)Celastrus flagellaris, C. angulatusAβ₂₅₋₃₅-induced SH-SY5Y cellsRescue from viability reductionIncreased viability from 64.6% to >74.0% at 10 µM[16]
Furan fatty acid F6Marine organismsRat brain C6 astroglioma cellsProtection against H₂O₂-induced cell deathStrong protective effect[18]
Antimicrobial Activity

Furan sesquiterpenoids also possess a broad spectrum of antimicrobial activities against bacteria and fungi, including drug-resistant strains.[3][19] Their lipophilic nature, enhanced by the furan ring, allows them to disrupt microbial cell membranes and inhibit essential enzymes.[3]

CompoundSource/OrganismTarget MicrobeActivityMIC (µg/mL) / IC₅₀ (µM)Reference
6-IsopentenyloxyisobergaptenHeracleum maximumMycobacterium tuberculosisAnti-mycobacterialMIC: 167 µM, IC₅₀: 27 µM[3]
Chlojaponol BChloranthus japonicusBotrytis cinereaAntifungal34.62% inhibition at 50 µg/mL[19]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideAnvillea garciniiCandida albicansAntifungal0.26[19]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideAnvillea garciniiStaphylococcus aureusAntibacterial3.4[19]
MajoranaquinoneOriganum majoranaStaphylococcus aureusAntibacterial7.8 µM[20]

Key Signaling Pathways Modulated by Furan Sesquiterpenoids

The therapeutic effects of furan sesquiterpenoids are underpinned by their ability to modulate complex intracellular signaling networks.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[21] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[22][23] Several furan sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the phosphorylation of IKKβ or the degradation of IκBα.[6]

Inhibition of the NF-κB signaling pathway by furan sesquiterpenoids.
PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and longevity.[24] In many cancers, this pathway is overactive.[25] Activation begins when growth factors bind to receptor tyrosine kinases (RTKs), recruiting and activating PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt then influences numerous downstream targets to promote cell survival and inhibit apoptosis.[24][25] Furan sesquiterpenoids have been shown to inhibit this pathway, thereby suppressing tumor growth.[12][26][27] Some compounds may act by promoting the activity of PTEN, a phosphatase that antagonizes PI3K action.[12]

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream P Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis PTEN PTEN PTEN->PIP3 Dephosphorylates Furan Furan Sesquiterpenoids Furan->PI3K Inhibition Furan->PTEN Promotion

Modulation of the PI3K/Akt pathway by furan sesquiterpenoids.
MAPK Signaling Pathway

The MAPK signaling pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis.[28] The core of the pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the MAPK itself (e.g., ERK, p38, JNK). Dysregulation of this pathway is common in cancer and inflammatory diseases.[28] Furan sesquiterpenoids can interfere with this cascade at various points, leading to a reduction in inflammatory responses and cancer cell proliferation.[3]

MAPK_Pathway Stimulus External Stimuli (Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Transcription Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription P Response Cellular Responses (Proliferation, Inflammation) Transcription->Response Furan Furan Sesquiterpenoids Furan->MAPKK Inhibition

Inhibition of the MAPK signaling cascade by furan sesquiterpenoids.

Experimental Protocols and Methodologies

The evaluation of the biological activity of furan sesquiterpenoids involves a range of standardized in vitro assays. Below are protocols for key experiments.

General Workflow for Bioactivity Screening

A typical workflow for identifying and characterizing bioactive furan sesquiterpenoids involves several stages, from initial screening to detailed mechanistic studies.

Workflow cluster_MoA Mechanism of Action A Source Material (Plant, Marine Sponge) B Extraction & Isolation of Furan Sesquiterpenoids A->B C Primary In Vitro Screening (e.g., MTT, Disc Diffusion) B->C D Identification of 'Hit' Compounds C->D D->C Inactive E Dose-Response Analysis (IC₅₀ / MIC Determination) D->E Active F Mechanism of Action Studies E->F G Lead Compound Optimization F->G F1 Apoptosis Assays (Flow Cytometry) F2 Pathway Analysis (Western Blot) F3 Gene Expression (Microarray, qRT-PCR)

General experimental workflow for furan sesquiterpenoid drug discovery.
Cytotoxicity and Cell Viability Assays

MTT Assay Protocol The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[29]

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[29][30]

  • Compound Treatment: Treat the cells with various concentrations of the furan sesquiterpenoid compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[31]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[30]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay Protocol The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[29][32]

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compounds as described for the MTT assay.[29]

  • Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, according to the manufacturer's protocol.

  • Incubation: Incubate the mixture for up to 30 minutes at room temperature, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490-492 nm.[29] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Apoptosis Assays

Annexin V-FITC/PI Staining by Flow Cytometry This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the furan sesquiterpenoid for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Western Blot for Apoptosis-Related Proteins This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).[10][11]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Assays

Broth Microdilution Method (for MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the furan sesquiterpenoid in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well.[19]

  • Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]

Conclusion and Future Directions

Furan sesquiterpenoids represent a valuable and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated efficacy in preclinical models of inflammation, cancer, neurodegeneration, and microbial infections highlights their promise as lead compounds in drug discovery. The modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be a common mechanistic theme underlying their diverse biological activities.

Future research should focus on several key areas. Firstly, structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these natural scaffolds. Secondly, further elucidation of their molecular targets and off-target effects is necessary to understand their safety and efficacy profiles fully. Finally, advancing the most promising candidates into in vivo animal models is a critical step toward validating their therapeutic potential for clinical applications. The continued exploration of furan sesquiterpenoids is poised to yield novel and effective treatments for a range of challenging human diseases.

References

Lindenenol (CAS Number 26146-27-0): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenenol, a sesquiterpene lactone with the CAS number 26146-27-0, is a natural compound isolated from medicinal plants of the Lindera genus. This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, detailing its isolation and purification, and exploring its known and potential biological activities. Notably, this compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), suggesting its potential in neuroprotective and therapeutic applications. While direct studies on its antioxidant and antibacterial effects are limited, this paper outlines standard protocols for such investigations. Furthermore, based on the activities of the closely related compound, lindenenyl acetate, potential anti-inflammatory and neuroprotective signaling pathways for this compound are proposed and visualized. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Physicochemical Properties

This compound, also known as Linderene or Linderenol, is a sesquiterpenoid with a complex tetracyclic structure.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 26146-27-0[1]
Molecular Formula C₁₅H₁₈O₂[1]
Molecular Weight 230.30 g/mol [1]
IUPAC Name (1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]trideca-3(7),4-dien-2-ol[1]
Synonyms Linderene, Linderenol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months.

Isolation and Purification

A detailed protocol for the preparative isolation and purification of this compound from the roots of Radix linderae has been established using High-Speed Countercurrent Chromatography (HSCCC).

Experimental Protocol: HSCCC Isolation of this compound

Source Material: Crude extracts from the roots of Radix linderae.

Instrumentation: High-Speed Countercurrent Chromatography (HSCCC) system.

Solvent System: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of 5:5:6:4 (v/v/v) is prepared. The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.

Procedure:

  • Sample Preparation: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.

  • HSCCC Separation:

    • The multiplayer coiled column is filled with the upper phase (stationary phase).

    • The apparatus is rotated at a speed of 850 rpm.

    • The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

    • After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.

  • Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored, and fractions are collected. The purity of the fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

Results: This method has been shown to yield this compound with a purity of 98.2%.

Biological Activity and Mechanism of Action

Prolyl Endopeptidase (PEP) Inhibition

This compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides and associated with neurodegenerative disorders.

Enzyme Source: Prolyl endopeptidase from Flavobacterium meningosepticum and rat brain supernatant.

Substrate: Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide).

Procedure:

  • The PEP enzyme is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of the substrate, Z-Gly-Pro-pNA.

  • The enzyme activity is determined by measuring the release of p-nitroaniline from the substrate.

Kinetic Analysis: Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of PEP.

The competitive inhibition of PEP by this compound suggests a direct interaction with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates.

PEP_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition PEP Prolyl Endopeptidase (PEP) Products Degraded Neuropeptides PEP->Products cleavage Inhibition Inhibition Substrate Proline-containing Neuropeptides Substrate->PEP binds to active site This compound This compound This compound->PEP competes for active site

Caption: Competitive inhibition of Prolyl Endopeptidase (PEP) by this compound.

Potential Anti-inflammatory and Neuroprotective Effects

While direct studies on the anti-inflammatory and neuroprotective effects of this compound are lacking, research on the structurally similar compound, lindenenyl acetate, isolated from the same plant source, provides valuable insights into potential mechanisms of action. Lindenenyl acetate has been shown to possess both anti-inflammatory and neuroprotective properties.

Lindenenyl acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It is plausible that this compound shares a similar mechanism.

Anti_Inflammatory_Pathway This compound This compound (hypothesized) JNK_MAPK JNK MAPK This compound->JNK_MAPK activates AMPK AMPK This compound->AMPK activates Nrf2 Nrf2 JNK_MAPK->Nrf2 induces translocation HO1 Heme Oxygenase-1 (HO-1) AMPK->HO1 upregulates Nrf2->HO1 induces expression Inflammation Inflammatory Response (NO, PGE₂, Cytokines) HO1->Inflammation inhibits Neuroprotective_Pathway This compound This compound (hypothesized) ERK ERK Pathway This compound->ERK activates Nrf2 Nrf2 ERK->Nrf2 induces nuclear accumulation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 increases promoter activity Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress reduces Neuroprotection Neuroprotection

References

Spectroscopic Profile of Lindenenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Lindenenol, a furanosesquiterpenoid isolated from Lindera strychnifolia. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural elucidation and the experimental protocols utilized for its characterization.

This compound (C₁₅H₁₈O₂) is a sesquiterpenoid compound that has been isolated from Radix linderae, the root of Lindera strychnifolia. Its chemical structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a technical guide to the spectroscopic data of this compound, presenting the information in a clear and accessible format for research and development purposes.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has determined the molecular formula of this compound to be C₁₅H₁₈O₂.[1] The exact mass of the molecular ion provides a fundamental data point for its identification.

Ion Calculated m/z Observed m/z
[M]+230.1307Data not available in cited sources

Further fragmentation analysis from mass spectrometry would provide valuable information on the structural motifs of this compound, however, specific fragmentation data was not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound has been meticulously mapped out using ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals the chemical environment of each hydrogen atom within the molecule.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Specific proton assignments and their corresponding data were not explicitly available in the provided search results.
¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.

Carbon Chemical Shift (δ, ppm)
Specific carbon assignments and their corresponding chemical shifts were not explicitly available in the provided search results.

Experimental Protocols

The acquisition of spectroscopic data for this compound involves standardized experimental procedures for isolation and analysis.

Isolation and Purification of this compound

A preparative high-speed counter-current chromatography (HSCCC) method has been successfully employed for the isolation and purification of this compound from the light petroleum extract of Radix Linderae.

Workflow for this compound Isolation:

G cluster_extraction Extraction cluster_purification Purification A Radix Linderae B Light Petroleum Extraction A->B C Crude Extract B->C D High-Speed Counter-Current Chromatography (HSCCC) C->D E Purified this compound D->E

Figure 1. General workflow for the isolation of this compound.

The two-phase solvent system used for HSCCC separation consists of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v). The upper phase serves as the stationary phase. This method yields this compound with a purity of 98.2%, as determined by High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, research on compounds isolated from Lindera species often focuses on their potential anti-inflammatory and cytotoxic activities. Further investigation into the biological activities of purified this compound is required to elucidate its mechanism of action and potential therapeutic applications.

Logical Flow for Investigating Biological Activity:

G A Purified this compound B In vitro Bioassays (e.g., cytotoxicity, anti-inflammatory) A->B C Identification of Biological Target(s) B->C D Mechanism of Action Studies C->D E Signaling Pathway Elucidation D->E

Figure 2. A logical workflow for the investigation of this compound's biological functions.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed experimental protocols for isolation and analysis serve as a valuable resource for researchers aiming to further explore the chemical and biological properties of this natural product. The lack of specific NMR and MS data in publicly available resources highlights an opportunity for further research to fully characterize this compound and unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Lindenenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenenol, a sesquiterpenoid belonging to the lindenane class, has garnered interest due to its unique chemical structure and potential biological activities. While the definitive biosynthetic pathway of this compound has not been fully elucidated, this technical guide consolidates current knowledge on sesquiterpenoid biosynthesis to propose a putative pathway. By examining the established routes of terpenoid precursor formation, the function of key enzyme families such as terpene synthases and cytochrome P450 monooxygenases, and drawing parallels with the biosynthesis of structurally related compounds, we present a hypothesized sequence of biochemical reactions leading to this compound. This guide also outlines general experimental protocols for the elucidation of such pathways and presents quantitative data from related systems to provide a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction

This compound is a naturally occurring sesquiterpenoid characterized by a lindenane skeleton.[1][2] Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized in plants and other organisms, exhibiting a wide range of biological activities.[3][4] The structural complexity and therapeutic potential of compounds like this compound make understanding their biosynthesis crucial for potential synthetic biology applications and the discovery of novel therapeutic agents. This document details a putative biosynthetic pathway for this compound, based on the well-established principles of terpenoid biosynthesis.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Universal Precursor: Synthesis of farnesyl pyrophosphate (FPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

  • Formation of the Lindenane Skeleton: Cyclization of FPP catalyzed by a specific sesquiterpene synthase.

  • Post-Cyclization Modifications: Oxidative modifications of the lindenane skeleton, likely mediated by cytochrome P450 enzymes, to yield this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

All terpenoids, including this compound, are derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5][6] Plants utilize two independent pathways for the synthesis of IPP and DMAPP: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[6]

  • Mevalonate (MVA) Pathway: Primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols.[6]

  • Methylerythritol Phosphate (MEP) Pathway: Located in the plastids and is the source of monoterpenes, diterpenes, and carotenoids.[6]

While sesquiterpenes are typically synthesized from MVA-derived precursors, crosstalk between the two pathways has been observed.[7] IPP and DMAPP are condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), and a subsequent condensation with another IPP molecule by farnesyl pyrophosphate synthase (FPPS) yields farnesyl pyrophosphate (FPP; C15), the direct precursor to all sesquiterpenoids.[8][9]

Stage 2: Cyclization of FPP to the Lindenane Skeleton

The formation of the characteristic lindenane skeleton is a critical step catalyzed by a specific sesquiterpene synthase (TPS). These enzymes are responsible for the vast structural diversity of sesquiterpenoids.[5][10] The proposed cyclization of FPP to a lindenane-type carbocation likely proceeds through a series of intramolecular electrophilic additions. While the specific enzyme for this compound is unknown, the general mechanism can be inferred.

Stage 3: Post-Cyclization Modifications

Following the formation of the initial lindenane hydrocarbon scaffold, a series of oxidative modifications are required to produce this compound. These reactions, which may include hydroxylations and epoxidations, are typically catalyzed by cytochrome P450 monooxygenases (CYPs).[10][11] CYPs are a large family of heme-containing enzymes that play a crucial role in the biosynthesis and detoxification of secondary metabolites in plants.[12][13][14]

Quantitative Data from Related Biosynthetic Pathways

Specific quantitative data for the biosynthesis of this compound is not yet available. However, data from the study of other sesquiterpenoid biosynthetic pathways can provide a useful reference for researchers.

Enzyme/ParameterOrganismSubstrateProductKm (µM)kcat (s⁻¹)Reference
Germacrene A SynthaseCichorium intybusFPPGermacrene A0.5 ± 0.10.03[10]
Germacrene A Oxidase (CYP71AV2)Artemisia annuaGermacrene AGermacrene A acid--[8]
Costunolide Synthase (CYP71BL2)Cichorium intybusGermacrene A acidCostunolide--[7]

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes
  • Transcriptome Analysis: RNA sequencing of Lindera species known to produce this compound can identify candidate TPS and CYP genes that are co-expressed with this compound accumulation.

  • Homology-Based Cloning: Degenerate primers designed from conserved regions of known sesquiterpene synthases and P450s can be used to amplify candidate genes from Lindera cDNA.

In Vitro Enzyme Assays
  • Heterologous Expression: Candidate TPS and CYP genes are cloned into expression vectors and expressed in microbial hosts such as E. coli or yeast.

  • Enzyme Purification: The recombinant enzymes are purified using affinity chromatography.

  • Activity Assays:

    • TPS Assay: The purified TPS is incubated with FPP, and the reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene hydrocarbon.

    • CYP Assay: The purified CYP, along with a suitable reductase partner, is incubated with the sesquiterpene hydrocarbon produced by the TPS in the presence of NADPH. The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

In Vivo Functional Characterization
  • Transient Expression in Nicotiana benthamiana: Candidate genes can be transiently co-expressed in N. benthamiana leaves. The accumulation of novel sesquiterpenoids can be monitored by GC-MS or LC-MS analysis of leaf extracts.

  • Stable Transformation of Model Plants: Introducing the candidate genes into a model plant like Arabidopsis thaliana can provide further evidence of their function in a plant system.

Visualizations of the Putative Biosynthetic Pathway

Overview of Terpenoid Precursor Biosynthesis

Precursor_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva ipp_mva IPP mva->ipp_mva ipp_cytosol IPP (Cytosol) ipp_mva->ipp_cytosol pyruvate_gap Pyruvate + GAP mep MEP pyruvate_gap->mep ipp_mep IPP mep->ipp_mep ipp_mep->ipp_cytosol Transport dmapp DMAPP ipp_cytosol->dmapp IDI gpp GPP (C10) ipp_cytosol->gpp GPPS fpp FPP (C15) ipp_cytosol->fpp FPPS dmapp->gpp GPPS gpp->fpp FPPS

Caption: Formation of FPP, the precursor for sesquiterpenoids.

Putative Biosynthesis Pathway of this compound

Lindenenol_Biosynthesis fpp Farnesyl Pyrophosphate (FPP) lindenane_cation Lindenane Carbocation fpp->lindenane_cation Lindenane Synthase (putative) lindenane_hydrocarbon Lindenane Hydrocarbon lindenane_cation->lindenane_hydrocarbon Deprotonation intermediate_1 Oxidized Intermediate 1 lindenane_hydrocarbon->intermediate_1 Cytochrome P450 (putative) intermediate_2 Oxidized Intermediate 2 intermediate_1->intermediate_2 Cytochrome P450 (putative) This compound This compound intermediate_2->this compound

Caption: Hypothesized biosynthetic pathway of this compound from FPP.

Conclusion

The biosynthesis of this compound is proposed to follow the general scheme of sesquiterpenoid biosynthesis, involving the formation of FPP, cyclization to a lindenane skeleton by a sesquiterpene synthase, and subsequent oxidative modifications by cytochrome P450 enzymes. While the specific enzymes and intermediates remain to be experimentally validated, this putative pathway provides a solid framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols outlined in this guide offer a roadmap for researchers aiming to unravel the intricacies of this compound biosynthesis.

References

Lindenenol: A Potential Bioactive Sesquiterpenoid from Traditional Medicinal Plants of the Lindera Genus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Lindenenol, a furanosesquiterpenoid belonging to the benzofuran class of compounds, is a constituent of various species of the Lindera genus. Plants of this genus have a long history of use in traditional medicine across Asia for treating a range of ailments, including inflammatory conditions, infections, and pain. While direct pharmacological studies on isolated this compound are scarce, its presence in medicinally active Lindera species, such as Lindera pulcherrima and Lindera chunii, suggests its potential contribution to their therapeutic effects. This technical guide provides a comprehensive overview of this compound within the context of the traditional medicinal uses and known bioactivities of its source plants and related compounds, offering a foundation for future research and drug discovery.

Chemical Properties of this compound

This compound is a sesquiterpenoid with the chemical formula C15H18O2. As a member of the benzofuran family, its chemical structure confers potential for a variety of biological activities.

PropertyValueSource
Molecular FormulaC15H18O2PubChem
Molecular Weight230.30 g/mol PubChem
ClassBenzofuran, FuranosesquiterpenoidPubChem
Natural SourcesLindera pulcherrima, Lindera chuniiPubChem

Role in Traditional Medicine

The genus Lindera comprises approximately 100 species with a rich history in traditional medicine, particularly in China, Korea, and Japan.[1][2] Various parts of these plants, including the roots, bark, and leaves, are utilized to treat conditions such as pain, cold, urinary tract disorders, rheumatoid arthritis, and gastrointestinal issues.[1] Lindera pulcherrima, a known source of this compound, is traditionally used to remedy colds, fever, and coughs.[2][3] The therapeutic effects of Lindera species are attributed to their complex phytochemical composition, which includes sesquiterpenoids, alkaloids, flavonoids, and butanolides.[1][4]

Pharmacological Potential and Biological Activities

While this compound itself has not been extensively studied, the pharmacological activities of extracts from Lindera species and related compounds provide strong indications of its potential.

Antioxidant and Antibacterial Activity

The essential oil of Lindera pulcherrima leaves, which contains a variety of furanosesquiterpenoids including this compound, has demonstrated significant antioxidant and antibacterial properties.[3][5]

AssayTest SubstanceResult (IC50)Source
DPPH Radical ScavengingL. pulcherrima leaf essential oil0.087 mg/ml[3]
Inhibition of Lipid PeroxidationL. pulcherrima leaf essential oil0.74 mg/ml[3]
Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess potent anti-inflammatory properties.[6] Studies on synthetic benzofuran hybrids have demonstrated their ability to inhibit the production of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This activity is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[6] Given that this compound is a benzofuran, it is plausible that it contributes to the anti-inflammatory effects reported for Lindera extracts.

Experimental Protocols

Detailed experimental protocols for the isolation and evaluation of bioactive compounds from Lindera species are crucial for further research. Below is a generalized workflow based on standard methodologies in phytochemistry and pharmacology.

General Experimental Workflow for Isolation and Bioactivity Screening

G cluster_extraction Extraction and Isolation cluster_bioassay Bioactivity Screening plant_material Dried Lindera Plant Material (e.g., leaves, roots) extraction Solvent Extraction (e.g., ethanol, methanol) plant_material->extraction fractionation Column Chromatography (Silica gel, Sephadex) extraction->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Isolated this compound hplc->pure_compound antioxidant Antioxidant Assays (DPPH, ABTS) pure_compound->antioxidant Test for scavenging activity antimicrobial Antimicrobial Assays (MIC, MBC) pure_compound->antimicrobial Test for inhibitory activity anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) pure_compound->anti_inflammatory Test for NO, cytokine inhibition cytotoxicity Cytotoxicity Assays (MTT, LDH) pure_compound->cytotoxicity Assess cellular toxicity

Caption: Generalized workflow for the isolation and bioactivity screening of this compound.

Potential Signaling Pathways

The anti-inflammatory effects of benzofurans are often linked to the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related compounds, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB and MAPK signaling cascades.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G cluster_pathway This compound's Potential Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 erk ERK tlr4->erk jnk JNK tlr4->jnk p38 p38 tlr4->p38 ikk IKK tlr4->ikk This compound This compound This compound->erk This compound->jnk This compound->p38 This compound->ikk pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) erk->pro_inflammatory jnk->pro_inflammatory p38->pro_inflammatory ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65) ikb->nfkb releases nfkb->pro_inflammatory translocates to nucleus and induces transcription

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lindenenol from Radix linderae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenenol, a sesquiterpenoid compound found in Radix linderae (the dried root of Lindera aggregata), has garnered interest for its potential pharmacological activities, including antioxidant and antibacterial properties. Radix linderae, known as "Wu Yao" in traditional Chinese medicine, has a long history of use for various ailments. These application notes provide detailed protocols for the extraction and purification of this compound, summarize quantitative data from relevant studies, and illustrate the experimental workflow and a key signaling pathway associated with the anti-inflammatory effects of Radix linderae constituents.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of this compound from Radix linderae.

ParameterMethodValuePurityReference
Extraction Yield Ethanol Reflux9.07% (crude extract from raw material)Not Applicable[1]
Purification Yield High-Speed Counter-Current Chromatography (HSCCC)64.8 mg of this compound from 450 mg of crude extract98.2%[2][3]
Purification Yield High-Speed Counter-Current Chromatography (HSCCC)40.2 mg of linderalactone from 450 mg of crude extract99.7%[2][3]

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Radix linderae via Ethanol Reflux

This protocol describes the initial extraction of a crude mixture containing this compound from the dried roots of Lindera aggregata.

Materials and Reagents:

  • Dried roots of Lindera aggregata

  • 80% Ethanol

  • Milling equipment

  • Reflux apparatus

  • Filtration system (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Preparation of Plant Material: Grind the dried roots of L. aggregata into a coarse powder (to pass through a 40-mesh sieve).[1]

  • Ethanol Reflux Extraction:

    • Place 150.0 g of the powdered root into a round-bottom flask.[1]

    • Add 500 mL of 80% ethanol to the flask.[1]

    • Set up the reflux apparatus and heat the mixture to reflux for 2 hours.[1]

    • Repeat the reflux extraction process three times with fresh solvent each time.[1]

  • Filtration and Concentration:

    • Combine the ethanol extracts from all three reflux cycles.[1]

    • Filter the combined extract to remove solid plant material.[1]

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.[1]

  • Lyophilization:

    • Freeze-dry the concentrated extract to obtain a crude powder.[1] The expected yield of the crude extract is approximately 13.6 g from 150 g of raw herb material.[1]

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of this compound from the crude extract obtained in Protocol 1.

Materials and Reagents:

  • Crude extract of Radix linderae

  • Light petroleum

  • Ethyl acetate

  • Methanol

  • Water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 5:5:6:4.[2][3]

    • Thoroughly equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper phase will be used as the stationary phase and the lower phase as the mobile phase.[2][3]

  • Sample Preparation:

    • Dissolve 450 mg of the crude extract in a suitable volume of the two-phase solvent system for injection into the HSCCC.[2][3]

  • HSCCC Separation:

    • Stationary Phase: Fill the HSCCC column with the upper (organic) phase.

    • Mobile Phase: Pump the lower (aqueous) phase through the column at a defined flow rate.

    • Revolution Speed: Set the rotational speed of the centrifuge.

    • Sample Injection: Inject the prepared sample solution.

    • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Analysis and Identification:

    • Analyze the collected fractions using HPLC to identify those containing this compound.[2][3]

    • Combine the pure fractions containing this compound and evaporate the solvent.

    • The expected yield is approximately 64.8 mg of this compound with a purity of 98.2%.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification start Radix linderae (Dried Roots) grinding Grinding (40-mesh sieve) start->grinding reflux Ethanol Reflux (80% EtOH, 3x) grinding->reflux filtration Filtration reflux->filtration concentration Rotary Evaporation filtration->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Extract Powder lyophilization->crude_extract hsccc HSCCC Separation crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Constituents of Radix linderae, such as linderanine C, have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[4] This diagram illustrates a plausible mechanism by which this compound may inhibit inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk Activation nfkb_ikb NF-κB-IκB Complex tlr4->nfkb_ikb Activation nfkb_n NF-κB mapk->nfkb_n Activation This compound This compound This compound->mapk Inhibition This compound->nfkb_ikb Inhibition of IκB Degradation ikb IκB nfkb NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb IκB Degradation inflammatory_genes Inflammatory Gene Transcription nfkb_n->inflammatory_genes cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) inflammatory_genes->cytokines Translation

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Lindenenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenenol, a sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. Preliminary studies on related terpenoids suggest possible antimicrobial activity. To rigorously evaluate the antibacterial efficacy of this compound, standardized and reproducible susceptibility testing protocols are essential. These application notes provide detailed methodologies for determining the antibacterial spectrum and potency of this compound through established in vitro assays.

The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing, adapted for natural products.[1] They describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of pathogenic bacteria.

Core Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step in testing natural compounds like this compound, which are often lipophilic, is ensuring proper solubilization to allow for accurate and reproducible results in aqueous culture media.[1]

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Accurately weigh a precise amount of pure this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay.

  • Important: The final concentration of DMSO in the test wells should not exceed a level that affects bacterial growth (typically ≤1%). A solvent toxicity control must be included in the experiment.

Bacterial Strains and Inoculum Preparation

The selection of bacterial strains is critical for determining the spectrum of antibacterial activity. A panel of both Gram-positive and Gram-negative bacteria, including standard reference strains and clinical isolates, is recommended.[1]

Recommended Bacterial Strains (ATCC - American Type Culture Collection):

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Protocol for Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth - MHB).

  • Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Adjust the turbidity with sterile broth or saline as needed.

  • Within 15 minutes of standardization, dilute the bacterial suspension to the final required inoculum density for the specific assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] It is considered a gold standard for susceptibility testing.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Prepared this compound dilutions

  • Standardized bacterial inoculum (5 x 10⁵ CFU/mL)

  • Mueller-Hinton Broth (MHB)

  • Positive control (a standard antibiotic, e.g., Gentamicin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

  • Resazurin solution (optional, as a growth indicator)[3]

Protocol:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the highest concentration of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • The last well in each row should contain only broth and serve as a growth control.

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension to achieve a final volume of 200 µL.

  • Include wells for positive, negative, and solvent controls.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4] Optionally, add a growth indicator like resazurin to aid in visualization.[3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This test is a logical extension of the MIC assay.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.[6][7] This is practically observed as the lowest concentration at which no bacterial colonies grow on the agar plate.

Data Presentation

Quantitative data from the MIC and MBC assays should be presented in a clear and structured format to allow for easy comparison of this compound's activity against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive
Enterococcus faecalis (ATCC 29212)Positive
Escherichia coli (ATCC 25922)Negative
Pseudomonas aeruginosa (ATCC 27853)Negative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio.

Bacterial StrainThis compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination of this compound.

Logical Relationship of Protocol Steps

logical_relationship start Start prep Material & Reagent Preparation start->prep mic_assay Broth Microdilution (MIC Assay) prep->mic_assay mbc_assay Subculturing (MBC Assay) mic_assay->mbc_assay data_analysis Data Analysis (MIC/MBC Values) mic_assay->data_analysis mbc_assay->data_analysis interpretation Interpretation (Bacteriostatic vs. Bactericidal) data_analysis->interpretation end End interpretation->end

Caption: Logical flow from preparation to data interpretation.

Potential Mechanism of Action Signaling Pathway

While the exact mechanism of this compound is yet to be fully elucidated, terpenoids often exert their antibacterial effects by disrupting the bacterial cell membrane.[8][9] This can lead to a cascade of events resulting in cell death.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cellular Intracellular Effects This compound This compound membrane_disruption Membrane Disruption & Increased Permeability This compound->membrane_disruption ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage macromolecule_leakage Leakage of Cellular Components (Nucleic Acids, Proteins) membrane_disruption->macromolecule_leakage potential_loss Loss of Membrane Potential ion_leakage->potential_loss atp_depletion ATP Synthesis Inhibition & Depletion potential_loss->atp_depletion metabolism_inhibition Inhibition of Cellular Respiration & Metabolism atp_depletion->metabolism_inhibition cell_death Bacterial Cell Death macromolecule_leakage->cell_death metabolism_inhibition->cell_death

Caption: Postulated mechanism of antibacterial action for this compound.

References

Application Notes and Protocols: Lindenenol as a Natural Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents the antibacterial properties of Linalool, a structurally similar terpenoid alcohol. Due to the limited direct research on Lindenenol, this document leverages findings on Linalool as a predictive model for this compound's potential antibacterial applications and associated experimental protocols. Researchers should validate these methodologies specifically for this compound.

Introduction

This compound, a naturally occurring monoterpene alcohol, presents a promising avenue for the development of novel antibacterial agents. Its structural similarity to Linalool suggests potential for a broad spectrum of activity against various bacterial pathogens, including those forming resilient biofilms. These notes provide an overview of its potential antibacterial efficacy, mechanisms of action, and detailed protocols for its investigation.

Antibacterial Spectrum and Efficacy

Based on data from the closely related compound Linalool, this compound is anticipated to be effective against a range of bacteria. The primary metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Anticipated Antibacterial Activity of this compound (based on Linalool data)

Bacterial SpeciesTypeAnticipated MIC (µL/mL)Anticipated MBC (µL/mL)Reference
Pseudomonas fluorescensGram-negative1.252.5[1]
Bacillus amyloliquefaciens DY1aGram-positive4 (MBIC)-[2]
Bacillus amyloliquefaciens DY1bGram-positive8 (MBIC)-[2]
Streptococcus pyogenesGram-positive0.004% (v/v) (MBIC)-[3]

Note: MBIC refers to the Minimum Biofilm Inhibitory Concentration.

Mechanism of Action

This compound is likely to exert its antibacterial effects through a multi-targeted approach, primarily focusing on the disruption of the bacterial cell membrane and key cellular processes.[1][4]

Key Mechanisms:

  • Cell Membrane Damage: this compound is predicted to compromise the integrity of the bacterial cell membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components such as ions, nucleic acids (DNA and RNA), and proteins.[1][4]

  • Inhibition of Metabolic Pathways: The compound is expected to interfere with crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis.[1][4] This is achieved by inhibiting the activity of key enzymes like succinate dehydrogenase (SDH), malate dehydrogenase (MDH), and pyruvate kinase (PK).[1]

  • Disruption of Energy Synthesis: this compound may inhibit ATPase activity, thereby hindering the synthesis of ATP, the primary energy currency of the cell.[1]

  • Inhibition of Cellular Respiration: A decrease in the activity of respiratory chain dehydrogenases suggests that this compound can inhibit cellular respiration.[1][4]

  • Anti-Biofilm Activity: this compound is anticipated to inhibit biofilm formation by interfering with cell motility, reducing the production of extracellular polymeric substances (EPS), and decreasing cell surface hydrophobicity.[2] It may also interact with quorum-sensing systems, which are crucial for biofilm development.[2]

Signaling Pathway Diagram

G Proposed Mechanism of this compound's Antibacterial Action This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane targets MetabolicPathways Metabolic Pathways (TCA Cycle, Glycolysis) This compound->MetabolicPathways inhibits EnergySynthesis Energy Synthesis This compound->EnergySynthesis inhibits CellularRespiration Cellular Respiration This compound->CellularRespiration inhibits BiofilmFormation Biofilm Formation This compound->BiofilmFormation inhibits MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage Leakage Leakage of Intracellular Components (Ions, DNA, RNA, Proteins) MembraneDamage->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath EnzymeInhibition Inhibition of SDH, MDH, PK MetabolicPathways->EnzymeInhibition EnzymeInhibition->CellDeath ATPaseInhibition Inhibition of ATPase EnergySynthesis->ATPaseInhibition ATPaseInhibition->CellDeath RespiratoryEnzymeInhibition Inhibition of Respiratory Chain Dehydrogenases CellularRespiration->RespiratoryEnzymeInhibition RespiratoryEnzymeInhibition->CellDeath QS Quorum Sensing BiofilmFormation->QS Motility Cell Motility BiofilmFormation->Motility EPS EPS Production BiofilmFormation->EPS

Caption: Proposed antibacterial mechanism of this compound.

Experimental Protocols

The following protocols are foundational for evaluating the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes a broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

G Workflow for MIC and MBC Determination A Prepare serial dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate under optimal growth conditions B->C D Visually assess for turbidity to determine the MIC C->D E Plate aliquots from clear wells onto agar plates D->E F Incubate agar plates E->F G Count colonies to determine the MBC F->G

Caption: Workflow for MIC and MBC determination.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.

  • MBC Determination: Take a 10 µL aliquot from each well showing no growth and plate it onto a fresh agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Assay

This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms.

  • Preparation of this compound Dilutions: In a 96-well flat-bottomed microtiter plate, prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for detailed information on handling and storage.

Conclusion

This compound holds significant promise as a natural antibacterial agent. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to fully elucidate its antibacterial spectrum and potential therapeutic applications.

References

Lindenol: A Potential Antioxidant Additive for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The search for effective, natural antioxidant additives is a burgeoning area of research, driven by the increasing understanding of the role of oxidative stress in a myriad of pathological conditions. While the term "Lindenenol" does not correspond to a recognized compound in scientific literature, it is likely a reference to bioactive constituents of the Linden (Tilia) tree, such as those found in linden honey, or the monoterpene alcohol linalool, a prominent component of many essential oils, including some from linden species. Both linden honey and linalool have demonstrated notable antioxidant properties, positioning them as promising candidates for development as antioxidant additives in pharmaceutical, nutraceutical, and cosmetic applications. This document provides a summary of their antioxidant capacities, detailed experimental protocols for assessing their activity, and an overview of the signaling pathways potentially involved in their mechanism of action.

Data Presentation: Antioxidant Activity of Linalool and Linden Honey

The antioxidant potential of linalool and linden honey has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of their efficacy.

Table 1: In Vitro Antioxidant Activity of Linalool

AssayTest SystemConcentration/DoseResultReference
DPPH Radical ScavengingChemical Assay50 µg/mL50.57% inhibition[1]
DPPH Radical ScavengingPlasma from human subjectsInhalation of 1% linaloolIncreased scavenging activity from 16.32% to 27.36% in CTS patients[2]
Hydroxyl Radical ScavengingChemical AssayNot specifiedIC50: 27.5 ± 0.02 µM[3]
Superoxide Anion ScavengingChemical AssayNot specifiedIC50: 21.2 ± 0.04 µM[3]
Hydrogen Peroxide ScavengingChemical Assay50 µg/mL56.36% scavenging activity[4]

Table 2: Antioxidant Capacity of Linden Honey

AssayParameterResult RangeReference
DPPH Radical Scavengingmg Vitamin C equivalent/100g4.51 - 9.38[5]
ABTS Radical Scavengingmg Vitamin C equivalent/100g10.89 - 34.83[5]
FRAP (Ferric Reducing Antioxidant Power)mg Vitamin C equivalent/100g30.88 - 51.73[5]
Total Phenolic Contentmg Gallic Acid Equivalent/100g17.57 - 31.95[5]
Total Flavonoid Contentmg Rutin Equivalent/100g0.81 - 1.77[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are protocols for common in vitro antioxidant assays that can be adapted for the evaluation of linalool, linden honey, or other potential antioxidant compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (Linalool or Linden Honey extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample preparation: Dissolve the test compound in methanol to prepare a stock solution. A series of dilutions should be prepared from the stock solution to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compound (Linalool or Linden Honey extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare various concentrations of the test compound in the same solvent used for diluting the ABTS•+ solution.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions to the respective wells.

    • For the control, add 10 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    The IC50 value can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of compounds like linalool are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein synthesis. These proteins play a crucial role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. Studies have shown that linalool can activate the Nrf2/HO-1 pathway, thereby exerting its anti-inflammatory and antioxidant effects.[6][7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Linalool Linalool Linalool->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates Transcription Transcription HO1_gene->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Transcription->Antioxidant_Enzymes leads to Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Caption: Nrf2 signaling pathway activation by Linalool.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the antioxidant assays described above.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compound start->prep_samples plate_setup Add DPPH and Samples to 96-well Plate prep_dpph->plate_setup prep_samples->plate_setup incubation Incubate in Dark (30 min) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow start Start prep_abts_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) start->prep_abts_stock prep_samples Prepare Serial Dilutions of Test Compound start->prep_samples prep_abts_working Dilute to Absorbance of ~0.7 at 734 nm prep_abts_stock->prep_abts_working plate_setup Add ABTS•+ and Samples to 96-well Plate prep_abts_working->plate_setup prep_samples->plate_setup incubation Incubate in Dark (6-10 min) plate_setup->incubation read_absorbance Measure Absorbance at 734 nm incubation->read_absorbance calculate Calculate % Scavenging and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

References

Troubleshooting & Optimization

Technical Support Center: Lindenenol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Lindenenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low Extraction Yield

Possible Causes:

  • Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound.

  • Insufficient Extraction Time: The duration of the extraction may not be adequate to allow for the complete diffusion of this compound from the plant matrix.

  • Suboptimal Temperature: The extraction temperature may be too low, resulting in poor solubility and diffusion, or too high, leading to the degradation of this compound.

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to incomplete extraction.

  • Inefficient Extraction Method: The chosen extraction technique may not be the most effective for this particular compound and plant matrix.

Suggested Solutions:

  • Solvent Optimization: Experiment with solvents of varying polarities. For sesquiterpenoid lactones like this compound, ethanol-water mixtures have been shown to be effective.[1] A systematic approach, such as Response Surface Methodology (RSM), can be employed to determine the optimal solvent concentration.[2][3][4][5]

  • Time Optimization: Increase the extraction time in increments to determine the point of diminishing returns. Studies on similar compounds suggest that for ultrasound-assisted extraction (UAE), an optimal time is often around 30-60 minutes.[1][6]

  • Temperature Control: Evaluate a range of temperatures. For many sesquiterpenoid lactones, temperatures between 30°C and 60°C are a good starting point.[7][8] Be mindful of potential degradation at higher temperatures.

  • Solid-to-Liquid Ratio Adjustment: Increase the solvent-to-sample ratio. Ratios between 20:1 and 50:1 (mL/g) are commonly used in the extraction of sesquiterpenoid lactones.[1][5][9]

  • Method Evaluation: Consider alternative or modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can offer higher efficiency and shorter extraction times compared to conventional methods like maceration.[1][2]

Issue 2: Co-extraction of Impurities

Possible Causes:

  • Non-selective Solvent: The solvent system may be co-extracting a wide range of other compounds along with this compound.

  • Crude Initial Extract: The initial extraction step may not provide sufficient selectivity.

Suggested Solutions:

  • Solvent Selectivity: Fine-tune the polarity of your solvent system to be more selective for this compound.

  • Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, a crude extract can be partitioned between a non-polar solvent (like hexane) and a more polar solvent (like methanol or an ethanol-water mixture) to separate compounds based on their polarity.

  • Chromatographic Purification: Employ chromatographic techniques such as column chromatography or High-Speed Counter-Current Chromatography (HSCCC) for purification of the crude extract.

Issue 3: Degradation of this compound During Extraction

Possible Causes:

  • High Temperature: this compound, like many sesquiterpenoid lactones, can be thermolabile.

  • Exposure to Light or Air: Prolonged exposure to light and oxygen can lead to degradation.

  • Inappropriate pH: Extreme pH conditions can cause structural changes in the molecule.

Suggested Solutions:

  • Temperature Management: Use lower extraction temperatures or methods that minimize heat exposure, such as UAE at a controlled temperature.[1]

  • Protect from Light and Air: Conduct extractions in amber glassware and consider performing the extraction under an inert atmosphere (e.g., nitrogen).

  • pH Control: Maintain a neutral pH during the extraction process unless a specific pH is required for selective extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While several methods can be used, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[1][2] These methods can reduce extraction time and solvent consumption. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative isolation and purification of this compound.

Q2: Which solvent system is recommended for this compound extraction?

A2: The choice of solvent is critical. For sesquiterpenoid lactones, mixtures of ethanol and water are often effective.[1] The optimal ratio will depend on the specific plant material and extraction method. For HSCCC, a two-phase solvent system of light petroleum-ethyl acetate-methanol-water has been reported.

Q3: How can I optimize the yield of this compound extraction?

A3: Optimization can be achieved by systematically varying key parameters such as solvent composition, temperature, extraction time, and the solid-to-liquid ratio. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose, allowing for the evaluation of the effects of multiple variables and their interactions on the extraction yield.[2][3][4][5][10]

Q4: What are the key parameters to consider for Ultrasound-Assisted Extraction (UAE) of this compound?

A4: For UAE, important parameters to optimize include:

  • Ultrasonic Power/Frequency: Higher power can enhance extraction but may also cause degradation. A frequency of around 40 kHz is commonly used.[11]

  • Extraction Time: Typically ranges from 15 to 60 minutes.[1]

  • Temperature: Should be controlled to prevent degradation of the target compound.

  • Solvent-to-Sample Ratio: Generally in the range of 20:1 to 50:1 mL/g.[1][5][9]

Data Presentation

Table 1: Optimization of Sesquiterpenoid Lactone Extraction using Response Surface Methodology (RSM) - Example Data

Independent VariablesRangeOptimal ValueReference
Microwave-Assisted Extraction (MAE) [2]
Ethanol/Water Ratio (%)80 - 10099.95
Liquid-to-Solid Ratio (mL/mg)30 - 5044.57
Microwave Power (W)200 - 400212.8
Extraction Time (min)3 - 77.00
Ultrasound-Assisted Extraction (UAE) [6]
Extraction Time (min)20 - 4033.6
Extraction Temperature (°C)60 - 9078.2
Solvent/Sample Ratio (mL/g)10 - 3026.1

Note: This table presents example data from studies on sesquiterpenoid lactones, which can serve as a starting point for the optimization of this compound extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoid Lactones (Adapted from literature) [1][11]

  • Sample Preparation: Air-dry and grind the plant material (e.g., Lindera species) to a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Sonication is performed at a set frequency (e.g., 40 kHz) for a predetermined time (e.g., 30 minutes).

    • Maintain a constant temperature (e.g., 25°C) by adding ice to the bath as needed.

  • Post-Extraction:

    • Filter the extract to remove solid plant material.

    • The solvent can be removed under vacuum to concentrate the extract.

  • Purification (Optional):

    • The concentrated extract can be redissolved in water and partitioned with a non-polar solvent like diethyl ether to isolate the sesquiterpene lactone fraction.

    • The organic phases are combined, dried (e.g., with anhydrous Na₂SO₄), and concentrated.

  • Analysis: The final extract can be analyzed by HPLC or other suitable methods to determine the yield and purity of this compound.

Mandatory Visualizations

Lindenenyl_Acetate_Anti_Inflammatory_Pathway cluster_LPS LPS Stimulation cluster_LA Lindenenyl Acetate Action cluster_pathways cluster_inflammatory_response Inflammatory Response LPS LPS JNK JNK MAPK LPS->JNK Activates iNOS iNOS LPS->iNOS Induces COX2 COX-2 LPS->COX2 Induces TNFa TNF-α LPS->TNFa Induces IL1b IL-1β LPS->IL1b Induces IL6 IL-6 LPS->IL6 Induces IL12 IL-12 LPS->IL12 Induces LA Lindenenyl Acetate LA->JNK Activates AMPK AMPK LA->AMPK Activates Nrf2 Nrf-2 JNK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Expression HO1->iNOS Inhibits HO1->COX2 Inhibits HO1->TNFa Inhibits HO1->IL1b Inhibits HO1->IL6 Inhibits HO1->IL12 Inhibits

Caption: Anti-inflammatory signaling pathway of Lindenenyl Acetate.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (e.g., Radix Linderae) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Selection (e.g., Ethanol/Water) Solvent->Extraction Parameters Parameter Optimization (Time, Temp, Ratio) Parameters->Extraction Concentration Concentration Filtration->Concentration Purification Purification (e.g., LLE, Chromatography) Concentration->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for this compound extraction and purification.

References

Optimizing the mobile phase for Lindenenol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Lindenenol. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound HPLC analysis?

A common starting point for the reversed-phase HPLC analysis of this compound and other sesquiterpene lactones is a gradient mobile phase consisting of acetonitrile and water.[1] An isocratic mobile phase of acetonitrile and water, for instance in a 45:55 ratio, has also been successfully used for the separation of similar compounds from the same plant matrix.[2]

Q2: What type of HPLC column is recommended for this compound analysis?

A C18 reversed-phase column is the most commonly used stationary phase for the analysis of this compound and other sesquiterpene lactones.[1][2] Column dimensions such as 4.6 mm x 250 mm with 5 µm particles are frequently reported.[2]

Q3: At what wavelength should I detect this compound?

Sesquiterpene lactones, like this compound, often lack strong chromophores and typically exhibit maximum UV absorption at low wavelengths, generally between 210 nm and 220 nm.[3] Therefore, a detection wavelength in this range is recommended for optimal sensitivity.

Q4: Is a mobile phase modifier necessary for this compound analysis?

The use of a modifier can be beneficial. For the analysis of similar sesquiterpene lactones, adding a small amount of acid, such as 0.1% phosphoric acid, to the aqueous component of the mobile phase has been shown to improve peak shape and resolution.[2]

Q5: How can I improve the resolution between this compound and other co-eluting compounds?

To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Adjust the mobile phase composition: Trying different organic modifiers like methanol in place of or in combination with acetonitrile can alter selectivity.

  • Modify the mobile phase pH: Adding an acidifier like phosphoric or formic acid can suppress the ionization of acidic silanols on the column, reducing peak tailing and improving resolution.[2]

  • Lower the flow rate: This can lead to better separation, although it will increase the analysis time.

  • Use a column with a different selectivity: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry may be required.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column packing.- Sample overload.- Inappropriate sample solvent.- Add a mobile phase modifier like 0.1% phosphoric acid to reduce silanol interactions.[2]- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
High Backpressure - Blockage in the system (e.g., guard column, frits, or column inlet).- Precipitated buffer in the mobile phase.- Systematically check for blockages by removing components (guard column, then analytical column) and observing the pressure.- Back-flush the column with a strong solvent.- Ensure mobile phase components are fully dissolved and filtered.
No Peaks or Very Small Peaks - Incorrect detection wavelength.- Sample degradation.- Injection issue.- Set the detector to a low wavelength (e.g., 210-220 nm) as sesquiterpene lactones have poor UV absorbance at higher wavelengths.[3]- Sesquiterpene lactones can be unstable; use freshly prepared samples.[4]- Check the injector for blockages or leaks and ensure the correct injection volume is being delivered.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issue.- Degas the mobile phase thoroughly.- Use high-purity HPLC-grade solvents.- Check the detector lamp's energy and replace if necessary.

Experimental Protocols

Below are detailed methodologies for this compound HPLC analysis based on published methods.

Method 1: Gradient HPLC for this compound

This method is adapted from a study on the preparative isolation of this compound.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 30% B.

    • Linearly increase to 84% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm and 254 nm were used in the cited study, but 210-220 nm may provide better sensitivity for this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Method 2: Isocratic HPLC for Similar Sesquiterpene Lactones

This method is based on the analysis of other sesquiterpene lactones from Radix Linderae.[2]

  • Column: Diamonsil C18 column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 45:55 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Not specified, ambient is a reasonable starting point.

Data Presentation

The following table summarizes the chromatographic conditions from the cited literature.

ParameterMethod 1 (Gradient)[1]Method 2 (Isocratic)[2]
Compound(s) This compound, LinderalactoneHydroxylinderstrenolide, Neolinderalactone, Linderane
Column SPHERIGEL ODS C18Diamonsil C18
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and WaterAcetonitrile and Water with 0.1% H3PO4
Elution Mode Gradient (30% to 84% Acetonitrile in 30 min)Isocratic (45% Acetonitrile)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 235 nm and 254 nm220 nm

Visualizations

Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Crude Extract of Radix Linderae dissolve Dissolve in Initial Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injector Injector filter->injector Inject Sample column C18 Column injector->column pump HPLC Pump pump->injector detector UV/Vis Detector column->detector chromatogram Chromatogram detector->chromatogram Signal Output quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for this compound HPLC analysis.

Troubleshooting Logic for Unstable Retention Times

G start Inconsistent Retention Times Observed q1 Is the column properly equilibrated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mobile phase freshly prepared and degassed? a1_yes->q2 sol1 Equilibrate with 10-20 column volumes of mobile phase. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the column temperature stable? a2_yes->q3 sol2 Prepare fresh mobile phase and degas thoroughly. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there any leaks in the system? a3_yes->q4 sol3 Use a column oven to maintain a constant temperature. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Tighten fittings and check pump seals. a4_yes->sol4 end_node Check for other system issues (e.g., pump malfunction). a4_no->end_node

Caption: Troubleshooting inconsistent retention times.

References

Lindenenol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with lindenenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a sesquiterpenoid, a class of natural products known for their potential therapeutic properties.[1] Its chemical structure (Molecular Formula: C15H18O2) and computed XLogP3 of 2.1 suggest a lipophilic nature, which often correlates with poor solubility in water.[2] This low aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability and consistent dosing in biological assays.[1]

Q2: What are the general properties of this compound?

A2: Key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC15H18O2PubChem[2]
Molecular Weight230.30 g/mol PubChem[2]
XLogP32.1PubChem[2]
AppearanceCrystalline solid (typical for pure compound)Inferred from general knowledge
Storage (in solvent)-80°C for 6 months; -20°C for 1 monthMedchemExpress[3]

Q3: Are there any pre-formulated solutions of this compound available?

A3: While some suppliers may offer this compound in a solid form, pre-formulated solutions are not always readily available due to potential stability issues. It is common for researchers to prepare fresh solutions for their experiments. MedchemExpress provides protocols for preparing stock solutions and working solutions, which are detailed in the Troubleshooting Guide below.[3]

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when dissolving this compound in aqueous-based media for experimental use.

Issue 1: this compound does not dissolve in my aqueous buffer (e.g., PBS, Saline).
  • Cause: this compound is a hydrophobic molecule and has very low intrinsic solubility in aqueous solutions.

  • Solution: A co-solvent system is necessary to dissolve this compound. Direct dissolution in purely aqueous buffers will likely be unsuccessful.

    • Recommended Starting Protocol: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). A solubility of up to 100 mg/mL in DMSO has been reported, though this may require sonication.[3]

    • Workflow for Preparing a Working Solution:

      • Prepare a stock solution of this compound in 100% DMSO.

      • For your final working solution, use a multi-component solvent system. It is crucial to add and mix the solvents in the specified order.

      • Further dilute the stock solution into an appropriate vehicle for your experiment. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
  • Cause: The addition of a large volume of aqueous buffer to the DMSO stock solution can cause the this compound to crash out of solution due to the drastic change in solvent polarity.

  • Solution: Employ a formulation strategy that improves the stability of this compound in the final aqueous-based medium.

    • Formulation Options:

      • Co-solvent/Surfactant System: This involves a mixture of solvents and a surfactant to maintain solubility.

      • Cyclodextrin-based Formulation: This uses a carrier molecule to encapsulate the hydrophobic this compound.

      • Lipid-based Formulation: For certain applications, a lipid-based vehicle can be used.

    • Experimental Protocols: Detailed protocols for these formulations are provided in the "Experimental Protocols" section.

Issue 3: My this compound solution appears cloudy or as a suspension.
  • Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system, resulting in a suspended solution rather than a clear one.

  • Solution:

    • Confirm the desired state: For some in vivo applications like oral or intraperitoneal injections, a suspended solution might be acceptable.[3]

    • Increase solubility: If a clear solution is required, you may need to adjust the formulation. This could involve increasing the proportion of co-solvents or surfactants, or using a different solubilization technique.

    • Physical assistance: Applying heat and/or sonication can aid in the dissolution process.[3] However, be cautious with heat as it may degrade the compound.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for experimental use, based on established protocols for poorly soluble compounds.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol is suitable for preparing a suspended solution for in vivo use.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of a 2.5 mg/mL working solution, add the components in the following order: a. 400 µL of PEG300. b. 100 µL of the 25 mg/mL this compound stock in DMSO. Mix thoroughly. c. 50 µL of Tween-80. Mix thoroughly. d. 450 µL of Saline. Mix thoroughly.

  • Use sonication to create a more uniform suspension.

ComponentVolume/Amount for 1 mL final solutionFinal Concentration
This compound2.5 mg2.5 mg/mL (10.86 mM)
DMSO100 µL10%
PEG300400 µL40%
Tween-8050 µL5%
Saline450 µL45%
Protocol 2: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation

This protocol aims to improve solubility by forming an inclusion complex.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in Saline.

  • To prepare 1 mL of a 2.5 mg/mL working solution, add the components in the following order: a. 900 µL of the 20% SBE-β-CD in Saline solution. b. 100 µL of the 25 mg/mL this compound stock in DMSO.

  • Mix thoroughly and use sonication if necessary to aid dissolution. This will likely result in a suspended solution.

ComponentVolume/Amount for 1 mL final solutionFinal Concentration
This compound2.5 mg2.5 mg/mL (10.86 mM)
DMSO100 µL10%
SBE-β-CD in Saline (20%)900 µL90% (of a 20% solution)
Protocol 3: Oil-based Formulation

This protocol provides a clear solution and is suitable for specific applications where an oil vehicle is appropriate.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of a ≥ 2.5 mg/mL working solution, add the components in the following order: a. 900 µL of Corn Oil. b. 100 µL of the 25 mg/mL this compound stock in DMSO.

  • Mix thoroughly. This should result in a clear solution.

ComponentVolume/Amount for 1 mL final solutionFinal Concentration
This compound≥ 2.5 mg≥ 2.5 mg/mL (10.86 mM)
DMSO100 µL10%
Corn Oil900 µL90%

Visualizations

Lindenenol_Solubility_Workflow cluster_start Initial State cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Formulation Strategies cluster_end Final Solution Start This compound Powder DMSO_Stock Prepare Stock in 100% DMSO Start->DMSO_Stock Working_Solution Dilute into Aqueous Medium DMSO_Stock->Working_Solution Precipitation Precipitation Occurs? Working_Solution->Precipitation CoSolvent Use Co-solvent/ Surfactant System Precipitation->CoSolvent Yes Cyclodextrin Use Cyclodextrin Formulation Precipitation->Cyclodextrin Yes Oil Use Oil-based Vehicle Precipitation->Oil Yes Final_Solution Homogeneous Solution/ Suspension for Experiment Precipitation->Final_Solution No CoSolvent->Final_Solution Cyclodextrin->Final_Solution Oil->Final_Solution

Caption: Workflow for dissolving this compound and troubleshooting precipitation.

Since no specific signaling pathways for this compound were identified, a logical diagram for the decision-making process in formulation development is provided below.

Formulation_Decision_Tree cluster_goal Experimental Goal cluster_questions Key Questions cluster_paths Formulation Paths cluster_methods Solubilization Methods Goal Define Required Solution Properties InVivo In Vivo or In Vitro? Goal->InVivo ClearSolution Clear Solution Required? Suspension Suspension may be acceptable (e.g., oral dosing) ClearSolution->Suspension No Solubilize Must increase solubility ClearSolution->Solubilize Yes InVitroPath Consider low DMSO concentration and potential for precipitation InVivo->InVitroPath In Vitro InVivoPath Complex formulations are often necessary InVivo->InVivoPath In Vivo CoSolvent Co-solvents Solubilize->CoSolvent Surfactants Surfactants Solubilize->Surfactants Cyclodextrins Cyclodextrins Solubilize->Cyclodextrins Lipid Lipid Formulations Solubilize->Lipid InVitroPath->ClearSolution InVivoPath->ClearSolution

Caption: Decision tree for selecting a suitable this compound formulation strategy.

References

Technical Support Center: Stabilizing Lindenenol in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Lindenenol in experimental buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern in experimental buffers?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. Like many sesquiterpene lactones, this compound is susceptible to degradation in aqueous solutions, which can affect the accuracy and reproducibility of experimental results. The primary concern is the hydrolysis of the α-methylene-γ-lactone ring, a key structural feature often essential for its biological activity. This degradation is typically accelerated by changes in pH and temperature.

2. What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in experimental buffers is primarily influenced by:

  • pH: this compound is generally more stable in acidic conditions (pH < 7) and tends to degrade in neutral to alkaline conditions (pH ≥ 7) due to base-catalyzed hydrolysis of the lactone ring.

  • Temperature: Higher temperatures accelerate the rate of degradation. For short-term storage of stock solutions and during experiments, it is advisable to maintain low temperatures (e.g., 4°C) whenever possible.

  • Buffer Composition: The components of the buffer can potentially interact with this compound. It is crucial to use high-purity reagents and sterile water to prepare buffers.

  • Presence of Enzymes: If working with cell lysates or other biological matrices, esterases can enzymatically hydrolyze the lactone ring.

  • Light Exposure: While less common for this class of compounds, prolonged exposure to UV light can potentially lead to photodegradation. It is good practice to protect solutions from light.

  • Oxidation: Although hydrolysis is the primary degradation pathway, oxidation can also occur, especially if the experimental system contains oxidizing agents or is exposed to air for extended periods.

3. What is the expected degradation pathway for this compound in aqueous buffers?

The primary degradation pathway for this compound in neutral to alkaline aqueous buffers is the hydrolysis of the γ-lactone ring. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a biologically inactive hydroxy carboxylate salt.

This compound This compound (Active) TransitionState Nucleophilic Attack by OH- This compound->TransitionState Neutral to Alkaline pH (e.g., pH 7.4) DegradationProduct Hydroxy Carboxylate (Inactive) TransitionState->DegradationProduct Lactone Ring Opening

Caption: Putative degradation pathway of this compound in aqueous buffer.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation of this compound upon addition to aqueous buffer. This compound has low aqueous solubility. The concentration of the organic solvent from the stock solution is too high in the final buffer. The buffer pH is not optimal for solubility.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) to minimize the volume added to the buffer. Consider using a stabilizing agent like cyclodextrin to enhance solubility. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect the experiment. Test solubility at different pH values; acidic pH may improve solubility for some compounds.
Loss of this compound activity over time in the experimental buffer. Degradation of this compound due to hydrolysis of the lactone ring, especially at neutral or alkaline pH. Temperature-dependent degradation.Perform experiments at a lower pH if compatible with the assay (e.g., pH 6.0-6.5). If the pH must be neutral, minimize the incubation time. Prepare fresh working solutions of this compound just before use. Maintain solutions on ice (4°C) during the experiment whenever possible. Use a stabilizing agent such as hydroxypropyl-β-cyclodextrin.
Inconsistent results between experimental replicates. Incomplete dissolution of this compound in the stock solution or buffer. Degradation of this compound in the stock solution over time. Pipetting errors with small volumes of stock solution.Ensure complete dissolution of the this compound stock solution by vortexing or brief sonication. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare a dilution series from the stock solution to ensure accurate pipetting.
High background signal or interference in the assay. The organic solvent used for the stock solution (e.g., DMSO) is interfering with the assay at the final concentration. Degradation products of this compound are interfering with the assay readout.Run a vehicle control (buffer with the same concentration of organic solvent but without this compound) to assess the effect of the solvent. If interference is observed, reduce the final solvent concentration. Analyze the purity of the this compound solution over time using HPLC to check for the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General In Vitro Stability Testing of this compound

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Spike Spike this compound into Buffers (Final concentration e.g., 10 µM) PrepStock->Spike PrepBuffers Prepare Experimental Buffers (e.g., Phosphate, Citrate, TRIS at various pH) PrepBuffers->Spike Incubate Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) Spike->Incubate Sample Collect Samples at Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubate->Sample Quench Quench Reaction (if necessary) (e.g., acidification or freezing) Sample->Quench Analyze Analyze by HPLC-UV/MS (Quantify remaining this compound) Quench->Analyze Plot Plot % Remaining vs. Time (Determine degradation rate) Analyze->Plot

Caption: Experimental workflow for in vitro stability testing.

  • Objective: To determine the degradation rate of this compound in different buffers and at various temperatures.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental buffers (e.g., 0.1 M Phosphate buffer pH 6.0, 7.4, and 8.0)

    • HPLC system with a C18 column and UV detector

    • Incubator or water bath

  • Procedure:

    • Prepare the experimental buffers at the desired pH values.

    • Spike the this compound stock solution into each buffer to a final concentration of, for example, 10 µM. Ensure the final DMSO concentration is consistent across all samples and is low (e.g., <0.1%).

    • Immediately after spiking, take a sample from each buffer for the time zero (t=0) measurement.

    • Incubate the remaining solutions at the desired temperatures (e.g., 25°C and 37°C).

    • Collect aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Data Presentation

Table 1: Solubility of this compound in Common Buffers (Hypothetical Data)
Buffer System (0.1 M)pHTemperature (°C)Estimated Solubility (µg/mL)
Citrate Buffer5.025~50
Phosphate Buffer6.025~20
Phosphate Buffered Saline (PBS)7.425<5
TRIS Buffer8.025<1

Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the solubility of this compound experimentally under their specific conditions.

Table 2: Effect of pH and Temperature on this compound Stability (Hypothetical Data)
Buffer System (0.1 M)pHTemperature (°C)Half-life (t½) in hours
Citrate Buffer5.025> 48
Phosphate Buffer6.025~ 24
Phosphate Buffered Saline (PBS)7.425~ 8
Phosphate Buffered Saline (PBS)7.437~ 3
TRIS Buffer8.025~ 2

Note: This table presents hypothetical data for illustrative purposes. The actual stability will depend on the specific experimental conditions.

Advanced Stabilization Strategies

For experiments requiring prolonged stability of this compound, especially at neutral pH, the use of stabilizing agents is recommended.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, thereby increasing their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Protocol for Preparing this compound with HP-β-CD:

  • Prepare a solution of HP-β-CD in the desired experimental buffer (e.g., 1-10% w/v).

  • Add the this compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • This stabilized this compound solution can then be used in the experiment. The optimal ratio of this compound to HP-β-CD should be determined empirically.

Use of Antioxidants

If oxidative degradation is a concern, the addition of a mild, water-soluble antioxidant to the buffer may be beneficial. However, it is crucial to ensure that the antioxidant does not interfere with the experimental assay.

Potential Antioxidants:

  • Ascorbic acid (Vitamin C)

  • Trolox (a water-soluble analog of Vitamin E)

The compatibility and effectiveness of any antioxidant must be validated for the specific experimental system.

cluster_problem Problem Identification cluster_solutions Troubleshooting & Solutions cluster_stabilizers Stabilizing Agents Problem This compound Instability or Precipitation in Buffer OptimizepH Optimize Buffer pH (Acidic pH is generally better) Problem->OptimizepH ControlTemp Control Temperature (Use lower temperatures, e.g., 4°C) Problem->ControlTemp FreshPrep Prepare Fresh Solutions (Minimize storage in aqueous buffer) Problem->FreshPrep Stabilizers Use Stabilizing Agents Problem->Stabilizers Cyclodextrin Cyclodextrins (e.g., HP-β-CD) (Improves solubility and stability) Stabilizers->Cyclodextrin Antioxidants Antioxidants (e.g., Ascorbic Acid) (Prevents oxidative degradation) Stabilizers->Antioxidants

Caption: Logical flow for troubleshooting this compound stability issues.

Technical Support Center: Overcoming Low in vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of our lead compound, a poorly soluble natural product, after oral administration in our animal model. What are the likely causes?

A1: Low oral bioavailability for poorly soluble compounds typically stems from two main challenges:

  • Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[1]

  • Poor Membrane Permeability: The dissolved compound may not efficiently pass through the intestinal epithelial cells into the bloodstream.

  • First-Pass Metabolism: The compound, after absorption, may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[2]

A combination of these factors often results in minimal amounts of the active compound reaching the target tissues.

Q2: What are the initial steps to identify the primary barrier to our compound's bioavailability?

A2: A systematic approach is crucial. We recommend the following initial assessments:

  • Biopharmaceutical Classification System (BCS) Assessment: Determine the compound's solubility and permeability characteristics to classify it. Most poorly soluble natural products fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1]

  • In vitro Dissolution Studies: Test the dissolution rate of the pure compound in simulated gastric and intestinal fluids.

  • Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters like P-glycoprotein.[3]

  • Metabolic Stability Assays: Incubate the compound with liver microsomes to determine its susceptibility to first-pass metabolism.[4]

This initial data will help you select the most appropriate strategy to enhance bioavailability.

Troubleshooting and Strategy Guides

Strategy 1: Formulation-Based Approaches

Issue: Our compound has very low solubility, which we believe is the rate-limiting step for its absorption.

Solution: Advanced formulation strategies can significantly enhance the solubility and dissolution rate of your compound in the GI tract.[5][6]

Problem Possible Cause Suggested Solution
Low drug loading in the formulation. The compound has poor miscibility with the chosen excipients.Screen a wider range of lipids, polymers, and surfactants to find a more compatible system. Consider creating a salt form of the compound if applicable.[6]
The formulation is physically unstable and precipitates upon storage. The drug is supersaturated in the carrier and crystallizes over time.Incorporate precipitation inhibitors or switch to a more stable formulation, such as creating an amorphous solid dispersion.[5]
No significant improvement in in vivo bioavailability despite improved in vitro dissolution. The compound may have poor permeability or be subject to high first-pass metabolism.Consider formulations that can enhance permeability or promote lymphatic uptake, such as lipid-based nanoparticles.[7][8]
Featured Formulation: Solid Lipid Nanoparticles (SLNs)

SLNs are a promising approach for enhancing the oral bioavailability of poorly soluble drugs. They can increase solubility, protect the drug from degradation, and facilitate absorption.[9][10]

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve your compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

The following table presents hypothetical pharmacokinetic parameters for a poorly soluble compound administered orally to rats in different formulations.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 5085 ± 152.0410 ± 75100
Solid Lipid Nanoparticles (SLNs) 50450 ± 601.52850 ± 320695
Polymeric Nanoparticles (PLGA) 50510 ± 751.03200 ± 410780

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

This table demonstrates a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC) when the compound is formulated as nanoparticles, indicating enhanced bioavailability.[10]

Strategy 2: Co-administration with Bioavailability Enhancers

Issue: Our compound appears to be a substrate for efflux pumps like P-glycoprotein, limiting its intestinal absorption.

Solution: Co-administering your compound with known inhibitors of efflux transporters or metabolism can improve its bioavailability.

Problem Possible Cause Suggested Solution
The chosen inhibitor is not effective in vivo. The inhibitor may have its own poor absorption or rapid metabolism. The dose may be insufficient to achieve the required concentration at the site of action.Select an inhibitor with known good oral bioavailability and conduct dose-ranging studies to find the optimal concentration.
Toxicity is observed with the co-administered agent. The inhibitor may have off-target effects at the required dose.Screen for other inhibitors with a better safety profile. Consider formulation-based approaches to reduce the required dose of the inhibitor.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis/ Isolation B BCS Classification (Solubility & Permeability) A->B C In vitro Metabolism (Liver Microsomes) A->C D Low Solubility? B->D F Low Permeability/ High Efflux? B->F H High First-Pass Metabolism? C->H E Formulation Strategy (e.g., Nanoparticles) D->E Yes J Formulation Development & Characterization E->J G Co-administration with Permeation Enhancer F->G Yes K Animal Pharmacokinetic Study (e.g., Rats) G->K I Co-administration with Metabolism Inhibitor H->I Yes I->K J->K L Analyze Plasma Samples (LC-MS/MS) K->L M Calculate PK Parameters (AUC, Cmax, Tmax) L->M

Caption: Workflow for enhancing in vivo bioavailability.

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation LNP Lipid Nanoparticle (with encapsulated drug) MCell M-Cell LNP->MCell Uptake Enterocyte Enterocyte LNP->Enterocyte Absorption Lymph Lymphatic System (Bypasses Liver) MCell->Lymph PortalVein Portal Vein to Liver (First-Pass Metabolism) Enterocyte->PortalVein Blood Systemic Blood PortalVein->Blood Post-Metabolism Lymph->Blood G cluster_0 Bioavailability Impact cluster_1 Cellular Action OralDose Oral Administration of Compound LowBio Low Bioavailability OralDose->LowBio HighBio Enhanced Bioavailability (Formulation) OralDose->HighBio PlasmaConc Plasma Concentration LowBio->PlasmaConc Low Conc. HighBio->PlasmaConc High Conc. Receptor Target Receptor PlasmaConc->Receptor PlasmaConc->Receptor Insufficient Activation PlasmaConc->Receptor Sufficient Activation Pathway Signaling Cascade (e.g., MAPK) Receptor->Pathway Response Therapeutic Response (e.g., Anti-inflammatory) Pathway->Response

References

Technical Support Center: Lindenenol Experiments and Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing lindenenol in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my cell culture treated with this compound?

A1: Contamination can manifest in several ways. Key indicators to watch for include:

  • Visual Changes: A sudden change in the color of the culture medium (e.g., from red to yellow, indicating a pH drop due to bacterial growth), or cloudiness/turbidity.[1][2][3][4][5]

  • Microscopic Examination: The presence of small, dark, moving particles (bacteria), budding yeast cells, or filamentous mold (fungi) when viewing your cells under a microscope.[1][3]

  • Changes in Cell Morphology and Growth: Contaminated cells may show signs of stress, such as rounding up, detaching from the culture surface, vacuolization, or a sudden decrease in proliferation rate.[4][6]

Q2: Could the this compound stock solution be the source of contamination?

A2: Yes, plant-derived compounds like this compound can introduce contaminants if not properly sterilized. Since this compound is likely dissolved in a solvent like DMSO and then diluted in media, it's crucial to ensure the sterility of the stock solution. Autoclaving is generally not recommended for heat-sensitive organic compounds as it can degrade the molecule.[7] Filter sterilization is the preferred method.

Q3: What are the most common types of contaminants I might encounter?

A3: The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), and mycoplasma.[1][2][8][9] Each has distinct characteristics that can aid in identification.

Troubleshooting Guides

Issue 1: My cell culture medium turned cloudy and yellow overnight after adding this compound.

Possible Cause: This rapid change strongly suggests bacterial contamination.[1][2][3][4][5] Bacteria metabolize nutrients in the media quickly, producing acidic byproducts that lower the pH and cause the phenol red indicator to turn yellow.[3]

Troubleshooting Steps:

  • Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination and discard them according to your institution's biohazard waste disposal procedures.[4][6][10]

  • Check Other Cultures: Carefully examine all other cultures that were handled at the same time, even if they appear normal.

  • Review Aseptic Technique: Ensure you are following strict aseptic techniques. This includes sterilizing your work area, wearing appropriate personal protective equipment (PPE), and handling all materials within a laminar flow hood.[11][12][13][14]

  • Test Reagents: The contamination could have come from any of the reagents used. If possible, use fresh, unopened bottles of media, serum, and other supplements for your next experiment.

  • Re-sterilize this compound Stock: Prepare a fresh this compound stock solution and sterilize it by filtration through a 0.22 µm syringe filter.[7][15]

Issue 2: I see fuzzy, floating colonies or thin filaments in my culture vessel.

Possible Cause: This is a classic sign of fungal (mold) contamination.[4][5][8] Yeast, another type of fungus, may appear as individual ovoid particles that can cause turbidity.[2][16]

Troubleshooting Steps:

  • Immediate Disposal: Fungal spores can spread easily in a lab. Discard the contaminated cultures immediately and decontaminate the incubator and biosafety cabinet thoroughly.[6][10]

  • Environmental Check: Check for potential sources of mold in the lab environment, such as in water baths or humidified incubators.[9][17]

  • Review Handling Procedures: Ensure that all bottles and containers are wiped down with 70% ethanol before being placed in the biosafety cabinet.[12][18] Avoid leaving media or flasks open for extended periods.

Issue 3: My cells are growing poorly and look unhealthy, but the media is not cloudy.

Possible Cause: This could be due to mycoplasma contamination or chemical contamination. Mycoplasma are very small bacteria that lack a cell wall and are not visible under a standard light microscope, so they do not cause the typical turbidity of a bacterial infection.[1] Chemical contaminants can include impurities in reagents or residues from cleaning agents.[2][19]

Troubleshooting Steps:

  • Mycoplasma Testing: Use a specific mycoplasma detection kit (e.g., PCR-based, ELISA, or DNA staining) to test your cultures.[1][3][19]

  • Quarantine and Treat (if necessary): If mycoplasma is detected, discard the cultures if possible. If the cell line is irreplaceable, specific antibiotics can be used, but this should be a last resort.

  • Evaluate Reagents: Ensure you are using high-quality, cell culture-grade reagents and water.[19]

  • Check for Cytotoxicity of this compound: At high concentrations, this compound itself could be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.

Data Presentation

Table 1: Common Biological Contaminants and Their Characteristics

ContaminantCommon Signs in CultureMicroscopic Appearance
Bacteria Rapid turbidity, sudden pH drop (media turns yellow), sometimes a surface film.[1][2]Small, rod-shaped or spherical particles, often motile.[1]
Yeast Turbidity, slight pH increase in later stages, may have a distinct odor.[2][9]Individual ovoid or spherical particles, may show budding.[2][16]
Mold (Fungi) Visible fuzzy or filamentous colonies floating in the media or attached to the vessel surface.[5][8]Long, branching filaments (hyphae).[8]
Mycoplasma No visible signs of contamination (no turbidity or pH change). Cells may show reduced growth rate, morphological changes, or chromosomal aberrations.[1]Not visible with a standard light microscope. Requires specialized detection methods.[1]

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture

This protocol outlines the fundamental steps for maintaining a sterile environment.

  • Prepare the Work Area: Before starting, decontaminate the biosafety cabinet by wiping all interior surfaces with 70% ethanol and allowing it to air dry.[12] Run the cabinet's blower for at least 10-15 minutes.

  • Personal Hygiene: Wear a clean lab coat and sterile gloves. Wash hands thoroughly before putting on gloves.[13]

  • Sterilize Materials: Wipe all reagent bottles, media containers, and equipment with 70% ethanol before placing them inside the cabinet.[12][18]

  • Sterile Handling:

    • Only open sterile containers inside the cabinet.

    • Do not touch the inner surface of caps or the neck of flasks/bottles. If you must set a cap down, place it with the opening facing down on a sterile surface.[18]

    • Use sterile, individually wrapped pipettes and discard them after a single use.

    • Work deliberately and avoid rapid movements that could disrupt the laminar airflow.[12]

  • Clean Up: After work is complete, remove all items from the cabinet and wipe down the surfaces again with 70% ethanol.[12]

Protocol 2: Preparation and Sterilization of this compound Stock Solution

This protocol describes how to prepare a sterile stock solution of this compound for use in cell culture.

  • Calculate and Weigh: Determine the required mass of this compound to achieve a desired stock concentration (e.g., 10 mM). Weigh the this compound powder accurately in a sterile microcentrifuge tube inside a clean biosafety cabinet.

  • Dissolve: Add the appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the this compound powder to dissolve it completely. Vortex briefly if necessary.

  • Filter Sterilization:

    • Draw the this compound-DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube. This is a critical step to remove any potential microbial contaminants.[7][15]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize opportunities for contamination. Store the aliquots at -20°C or -80°C, protected from light.

  • Control Preparation: Prepare a vehicle control stock solution containing only DMSO, and filter-sterilize it in the same manner. This is essential for distinguishing the effects of this compound from the effects of the solvent.

Mandatory Visualizations

Contamination_Troubleshooting_Workflow start Observe Signs of Contamination (Turbidity, Color Change, Cell Health) microscopy Perform Microscopic Examination start->microscopy decision1 Contaminant Visible? microscopy->decision1 bacteria_yeast Bacteria or Yeast Identified (Cloudy Media, pH Change) decision1->bacteria_yeast Yes (Particulate) mold Mold Identified (Filamentous Growth) decision1->mold Yes (Filamentous) no_visible No Visible Contaminant, but Cells Unhealthy decision1->no_visible No action_discard Isolate & Discard Contaminated Cultures bacteria_yeast->action_discard mold->action_discard action_test_myco Test for Mycoplasma no_visible->action_test_myco action_decontaminate Decontaminate Hood & Incubator action_discard->action_decontaminate action_review Review Aseptic Technique action_decontaminate->action_review

Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.

Lindenenol_Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) JNK_MAPK JNK MAPK LPS->JNK_MAPK Activates This compound This compound Derivative (e.g., Lindenenyl Acetate) This compound->JNK_MAPK Activates AMPK AMPK This compound->AMPK Activates Nrf2 Nrf-2 JNK_MAPK->Nrf2 Activates Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) JNK_MAPK->Inflammation Promotes HO1 HO-1 AMPK->HO1 Induces Expression Nrf2->HO1 Induces Expression HO1->Inflammation Inhibits

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing optimal and safe dosage regimens for novel compounds, such as Lindenenol, in preclinical in vivo studies. Due to the limited publicly available data on this compound, this guide focuses on the fundamental principles and methodologies applicable to the in vivo evaluation of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for this compound in my animal model?

A1: Establishing a safe starting dose is a critical first step. A common approach is to conduct a literature review for compounds with similar structures or mechanisms of action. However, for a novel compound like this compound, an initial dose-range finding study is essential. This typically involves administering a wide range of doses to a small number of animals to identify a non-toxic dose and the maximum tolerated dose (MTD). The MTD is often defined as the highest dose that does not cause unacceptable toxicity, such as more than a 10-20% loss in body weight or significant adverse clinical signs.[1]

Q2: What are the key considerations for selecting an appropriate animal model for in vivo studies with this compound?

A2: The choice of animal model should be guided by the research question and the intended therapeutic target of this compound. Key factors to consider include the species' physiological and metabolic similarity to humans for the pathway of interest, the availability of validated disease models in that species, and practical considerations such as animal handling and housing requirements. For initial toxicity and pharmacokinetic studies, rodents (mice and rats) are commonly used due to their well-characterized biology and the availability of established protocols.

Q3: How can I extrapolate a dose from in vitro data (e.g., IC50) to an in vivo setting for this compound?

A3: Extrapolating from in vitro to in vivo doses is complex and often not directly linear due to factors like absorption, distribution, metabolism, and excretion (ADME).[2] While in vitro potency (e.g., IC50) provides a starting point, it does not account for the compound's pharmacokinetic profile. A common, albeit rough, starting point for in vivo studies is to aim for plasma concentrations in the animal model that are a multiple of the in vitro effective concentration. However, this must be validated through dose-escalation studies in vivo.

Q4: What is the importance of determining the pharmacokinetic (PK) profile of this compound?

A4: Understanding the PK profile (absorption, distribution, metabolism, and excretion) of this compound is crucial for designing an effective dosing regimen.[1] PK studies help determine the dosing frequency required to maintain therapeutic concentrations at the target site and can provide insights into potential drug accumulation and toxicity. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability.

Q5: What are the common signs of toxicity I should monitor for during in vivo studies with this compound?

A5: Close monitoring for signs of toxicity is paramount. Common indicators include changes in body weight, food and water consumption, altered behavior (e.g., lethargy, agitation), changes in posture or gait, and visible signs of distress such as ruffled fur or labored breathing. For more detailed toxicity assessments, histopathological analysis of major organs (liver, kidney, spleen, etc.) and clinical chemistry panels from blood samples are recommended. The US Environmental Protection Agency (EPA) highlights that chronic exposure to some compounds can affect the liver, blood, and nervous system.[3]

Troubleshooting Guides

Problem: High variability in experimental results between animals in the same dose group.

  • Possible Cause: Inconsistent drug administration, such as improper gavage technique leading to variable absorption.

  • Solution: Ensure all personnel are thoroughly trained and consistent in their administration techniques. For oral dosing, confirm proper placement of the gavage needle. For injectable routes, ensure consistent injection volume and site.

  • Possible Cause: Variability in the animal population (e.g., age, weight, health status).

  • Solution: Use animals from a reputable supplier with a narrow age and weight range. Acclimatize animals to the facility for a sufficient period before starting the experiment.

  • Possible Cause: The formulation of this compound is not homogenous, leading to inconsistent dosing.

  • Solution: Ensure the vehicle used is appropriate for this compound and that the compound is fully dissolved or uniformly suspended. Vortex or sonicate the formulation before each administration.

Problem: No observable therapeutic effect at the tested doses of this compound.

  • Possible Cause: The doses administered are below the therapeutic window.

  • Solution: If no toxicity was observed, a dose-escalation study should be performed to test higher concentrations.

  • Possible Cause: Poor bioavailability of this compound via the chosen route of administration.

  • Solution: Conduct a pharmacokinetic study to determine the bioavailability. Consider alternative routes of administration or formulation strategies to improve absorption. For instance, some natural compounds require specific formulations to enhance their bioavailability.[4]

  • Possible Cause: Rapid metabolism and clearance of this compound.

  • Solution: Analyze the pharmacokinetic data to determine the compound's half-life. A more frequent dosing schedule may be necessary to maintain therapeutic concentrations.

Problem: Unexpected animal mortality or severe toxicity at a previously determined "safe" dose.

  • Possible Cause: Cumulative toxicity from repeated dosing.

  • Solution: The initial MTD may have been determined from a single dose study. A sub-chronic toxicity study with repeated dosing is necessary to assess long-term safety. Intermittent dosing schedules can sometimes reduce toxicity while maintaining efficacy.[5]

  • Possible Cause: The vehicle used for formulation is causing toxicity.

  • Solution: Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the compound.

Data Presentation: Templates for In Vivo Studies

The following tables are templates that researchers can use to structure and present their data from in vivo studies with this compound.

Table 1: Dose-Range Finding and MTD Determination

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control3
Dose 13
Dose 23
Dose 33
Dose 43

Table 2: Pharmacokinetic Parameters of this compound

Dose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)Bioavailability (%)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle. Serially dilute the stock to achieve the desired dose concentrations.

  • Dose Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection) to small groups of animals (n=3 per group). Include a vehicle control group.

  • Monitoring: Monitor the animals for mortality, clinical signs of toxicity, and body weight changes daily for 14 days.

  • MTD Definition: The MTD is the highest dose that does not result in significant toxicity (e.g., >20% body weight loss) or death.

Protocol 2: In Vivo Efficacy Study

  • Disease Model: Induce the disease model in the chosen animal species.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Dosing Regimen: Based on MTD and PK data, establish a dosing regimen (dose, frequency, and duration).

  • Treatment: Administer this compound or controls as per the established regimen.

  • Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, behavioral scores, disease-specific biomarkers).

  • Endpoint Analysis: At the end of the study, collect tissues for further analysis (e.g., histology, gene expression).

Visualizations

G cluster_0 Preclinical In Vivo Workflow Dose-Range Finding Dose-Range Finding MTD Determination MTD Determination Dose-Range Finding->MTD Determination Identifies dose range Efficacy Studies Efficacy Studies MTD Determination->Efficacy Studies Sets upper dose limit Toxicity Assessment Toxicity Assessment MTD Determination->Toxicity Assessment Informs safety profile Pharmacokinetics (PK) Pharmacokinetics (PK) Pharmacokinetics (PK)->Efficacy Studies Determines dosing regimen

Caption: Workflow for preclinical in vivo dosage optimization.

G cluster_1 Potential GABAergic Signaling Inhibition This compound This compound GABA_A_Receptor GABA(A) Receptor Chloride Channel This compound->GABA_A_Receptor Antagonism* Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Blocks Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Leads to Hyperexcitation Neuronal Hyperexcitation Neuronal_Inhibition->Hyperexcitation Prevents caption *Hypothesized mechanism based on similar compounds.

Caption: Hypothesized signaling pathway for a GABA antagonist.

G Start Start High Variability? High Variability? Start->High Variability? Check Administration Technique Check Administration Technique High Variability?->Check Administration Technique Yes No Effect? No Effect? High Variability?->No Effect? No Standardize Animal Population Standardize Animal Population Check Administration Technique->Standardize Animal Population Verify Formulation Homogeneity Verify Formulation Homogeneity Standardize Animal Population->Verify Formulation Homogeneity Verify Formulation Homogeneity->No Effect? Dose Escalation Dose Escalation No Effect?->Dose Escalation Yes Unexpected Toxicity? Unexpected Toxicity? No Effect?->Unexpected Toxicity? No Assess Bioavailability (PK) Assess Bioavailability (PK) Dose Escalation->Assess Bioavailability (PK) Adjust Dosing Frequency Adjust Dosing Frequency Assess Bioavailability (PK)->Adjust Dosing Frequency Adjust Dosing Frequency->Unexpected Toxicity? Conduct Sub-chronic Toxicity Study Conduct Sub-chronic Toxicity Study Unexpected Toxicity?->Conduct Sub-chronic Toxicity Study Yes End End Unexpected Toxicity?->End No Include Vehicle Control Include Vehicle Control Conduct Sub-chronic Toxicity Study->Include Vehicle Control Include Vehicle Control->End

Caption: Troubleshooting logic for in vivo dosage studies.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Syringaresinol and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, natural compounds are of significant interest. This guide provides a comparative overview of the antioxidant capacity of the lignan syringaresinol and the well-established antioxidant, Vitamin C (ascorbic acid). Due to the limited availability of specific data for a compound termed "Lindenenol," this report utilizes syringaresinol, a structurally related and well-studied lignan, as a representative molecule for comparison. This analysis is based on data from various in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often quantified by its IC50 value in radical scavenging assays (DPPH and ABTS), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the results are often expressed as equivalents of a standard antioxidant like Trolox or ascorbic acid.

Antioxidant AssaySyringaresinolVitamin C (Ascorbic Acid)
DPPH IC50 ~10.77 µg/mL[1]2.26 - 24.34 µg/mL[2][3][4]
ABTS IC50 ~10.35 µg/mL[1]~14.45 - 50 µg/mL[5][6]
FRAP Value Data not readily availableCorrelates with ascorbic acid concentration[7]

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Based on the available data, syringaresinol demonstrates potent radical scavenging activity in both DPPH and ABTS assays, with IC50 values that are comparable to, and in some instances lower than, those reported for Vitamin C. This suggests that syringaresinol is a highly effective antioxidant.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A specific volume of the test compound (Syringaresinol or Vitamin C) at various concentrations is mixed with a fixed volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of % inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of an antioxidant at a low pH. The ferrous form has an intense blue color, and the change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is then expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Sample DPPH_Solution->Mix Test_Samples Prepare Serial Dilutions of Syringaresinol & Vitamin C Test_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and Determine IC50 Measure_Abs->Calculate

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical (ABTS + K₂S₂O₈) Dilute_ABTS Dilute ABTS•+ to Working Concentration ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS•+ with Test Sample Dilute_ABTS->Mix Test_Samples Prepare Serial Dilutions of Syringaresinol & Vitamin C Test_Samples->Mix Incubate Incubate (e.g., 6 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at ~734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and Determine IC50 Measure_Abs->Calculate

ABTS Assay Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix FRAP Reagent with Test Sample FRAP_Reagent->Mix Test_Samples Prepare Dilutions of Syringaresinol & Vitamin C Test_Samples->Mix Incubate Incubate at 37°C (e.g., 4 min) Mix->Incubate Measure_Abs Measure Absorbance at ~593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure_Abs->Calculate

FRAP Assay Experimental Workflow

Antioxidant Signaling Pathways

Lignan_Antioxidant_Pathway cluster_lignan Syringaresinol (Lignan) Antioxidant Mechanism Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Syringaresinol Syringaresinol Nrf2 Nrf2 Syringaresinol->Nrf2 promotes dissociation Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) (in Nucleus) Nrf2->ARE translocates and binds Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Syringaresinol Antioxidant Signaling Pathway

VitaminC_Antioxidant_Pathway cluster_vitaminc Vitamin C Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, OH•, H₂O₂) VitaminC Vitamin C (Ascorbic Acid) ROS->VitaminC is scavenged by DHA Dehydroascorbic Acid VitaminC->DHA is oxidized to Cellular_Protection Cellular Protection VitaminC->Cellular_Protection directly provides DHA->VitaminC is reduced back to NFkB_Inhibition Inhibition of NF-κB Pathway DHA->NFkB_Inhibition can inhibit Reductases Dehydroascorbic Acid Reductase / Thioredoxin Reductase Reductases->DHA catalyzes reduction NFkB_Inhibition->Cellular_Protection contributes to

References

A Comparative Analysis of Lindenenol and Other Bioactive Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, sesquiterpenoids stand out for their vast structural diversity and significant therapeutic potential. This guide provides a comparative overview of lindenenol, a lesser-known sesquiterpenoid, against other well-researched sesquiterpenoids, including parthenolide, costunolide, zerumbone, and α-bisabolol. The comparison focuses on their anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data and detailed methodologies.

Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other selected sesquiterpenoids, offering a clear comparison of their potency.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50 / InhibitionReference
Lindenenyl acetateNitric Oxide (NO) ProductionLPS-stimulated HPDL cellsSignificant inhibition at 1-10 µM[1]
Lindenenyl acetatePGE2 ProductionLPS-stimulated HPDL cellsSignificant inhibition at 1-10 µM[1]
ParthenolideNF-κB InhibitionVarious cancer cell linesPotent inhibitor[2][3]
CostunolideiNOS and COX-2 ExpressionLPS-stimulated RAW 264.7 macrophagesDose-dependent reduction[4]
ZerumbonePro-inflammatory gene inhibitionIn vivo and in vitro modelsSignificant inhibition[5][6][7]
α-BisabololReduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Various modelsSignificant reduction[8][9]

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50Reference
ParthenolideVarious cancer stem cellsCell ViabilitySelective toxicity[2]
CostunolideH1299 (lung cancer)Cell Viability (MTT assay)23.93 µM[10]
CostunolideBreast cancer cellsApoptosis InductionInduces cell cycle arrest and apoptosis[10]
ZerumboneHeLa (cervical cancer)Antiproliferative (MTT assay)Time-dependent effect[11]
ZerumboneVarious cancer cell linesAnti-proliferativeSelective action towards cancer cells[5]
LinaloolHuman colon cancer cellsCytotoxicity (WST-8 assay)Induces cancer-specific oxidative stress[12]
LinaloolMCF-7 and MDA-MB-231 (breast cancer)Apoptosis (Annexin V assay)Dose and time-dependent induction[13]

Table 3: Comparative Antimicrobial Activity

CompoundMicroorganismAssayMIC / ActivityReference
ZerumboneSalmonella choleraesuisDisc diffusionDose-dependent antibacterial effect[11]
ZerumboneMultidrug-resistant bacteriaAntibacterial activityEffective against various strains[6]
α-BisabololS. aureus, S. epidermidis, B. cereus, B. subtilisIn vitro antibacterialMIC values ranging from 1.6 to 3.1 mg/ml[14]
LinaloolPseudomonas fluorescensAntibacterial activityMIC: 1.25 µL/mL, MBC: 2.5 µL/mL[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to facilitate replication and further research.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated Human Periodontal Ligament (HPDL) Cells (for Lindenenyl Acetate)

  • Cell Culture: Human periodontal ligament (HPDL) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of lindenenyl acetate (1-10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • PGE2 Measurement: The amount of PGE2 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of lindenenyl acetate is calculated as the percentage of reduction in NO or PGE2 production compared to the LPS-stimulated control group.

2. COX-2 and iNOS Expression in LPS-stimulated Murine Macrophages (RAW 264.7) (for Berenjenol, a related terpenoid)

  • Cell Culture: RAW 264.7 macrophages are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with the test compound (e.g., Berenjenol at 50 µM) for 1 hour prior to stimulation with LPS (1 µg/mL) for 24 hours.

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of COX-2 and iNOS proteins are detected using specific primary antibodies and visualized with horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system.[4]

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin). The percentage of inhibition is calculated relative to the LPS-treated group.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay (for Costunolide and Zerumbone)

  • Cell Seeding: Cancer cells (e.g., H1299 or HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the sesquiterpenoid for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[10][11]

2. Apoptosis Assay by Annexin V-FITC/PI Staining (for Linalool)

  • Cell Treatment: Breast cancer cells (MCF-7 and MDA-MB-231) are treated with different concentrations of linalool for 24 and 48 hours.[13]

  • Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. The cells are then stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Antimicrobial Activity Assay

1. Disc Diffusion Method (for Zerumbone)

  • Bacterial Culture: A standardized inoculum of the test microorganism (e.g., Salmonella choleraesuis) is uniformly spread on the surface of an agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with different concentrations of zerumbone and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.

  • Data Analysis: The size of the inhibition zone is correlated with the antimicrobial activity of the compound.[11]

2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (for Linalool)

  • Broth Microdilution Method: A two-fold serial dilution of linalool is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Pseudomonas fluorescens).

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[15]

Signaling Pathways and Mechanisms of Action

The biological activities of these sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Lindenenyl acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It inhibits the production of pro-inflammatory mediators like NO and PGE2 by downregulating the expression of iNOS and COX-2.[1] This action is partly mediated through the activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway, a critical antioxidant response element.[1] Furthermore, lindenenyl acetate has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with anti-inflammatory properties.[1]

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα inhibits IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB sequesters Nucleus Nucleus NFκB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates This compound This compound This compound->IKK Parthenolide Parthenolide Parthenolide->NFκB Costunolide Costunolide Costunolide->IKK Zerumbone Zerumbone Zerumbone->IKK

Caption: Inhibition of the NF-κB signaling pathway by various sesquiterpenoids.

Anticancer Signaling Pathways

Many sesquiterpenoids, including parthenolide and costunolide, exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Parthenolide has been shown to selectively target cancer stem cells.[2] Costunolide induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of stress-related pathways like the JNK pathway.[16]

Anticancer_Pathway Sesquiterpenoids Sesquiterpenoids (e.g., Costunolide, Linalool) ROS ↑ ROS Sesquiterpenoids->ROS Bcl2 Bcl-2 Sesquiterpenoids->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax Bax Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by sesquiterpenoids.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for the comparative analysis of the biological activities of different sesquiterpenoids.

Experimental_Workflow Start Start: Select Sesquiterpenoids Isolation Isolation & Purification of Compounds Start->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Bioassays In Vitro Biological Assays Characterization->Bioassays Anti_inflammatory Anti-inflammatory Assays (NO, PGE2, Cytokines) Bioassays->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Bioassays->Antimicrobial Data_Analysis Data Analysis & Comparison (IC50, MIC values) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Data_Analysis->Mechanism Conclusion Conclusion & Report Generation Mechanism->Conclusion

Caption: General workflow for comparing sesquiterpenoid bioactivities.

References

The Structural Dance of Activity: A Comparative Guide to Lindenenol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lindenenol, a sesquiterpenoid belonging to the lindenane class, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their cytotoxic and anti-inflammatory activities. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate further research and drug development efforts in this promising area.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Modifications to the lindenane scaffold can significantly impact their efficacy as cytotoxic and anti-inflammatory agents. While a comprehensive synthetic library of this compound analogs has yet to be fully explored in the public domain, analysis of naturally occurring lindenane sesquiterpenoids provides initial insights into their SAR.

Cytotoxic Activity

The cytotoxicity of lindenane sesquiterpenoids is a key area of investigation for potential anticancer applications. The following table summarizes the available data on the cytotoxic effects of select lindenane sesquiterpenoid dimers, which share the core lindenane skeleton with this compound, against various cancer cell lines.

Table 1: Cytotoxic Activity of Lindenane Sesquiterpenoid Analogs

CompoundCell LineIC50 (µM)Reference
Chloranholide FA549 (Lung)8.5[1]
Chloranholide GA549 (Lung)12.3[1]
Shizukaol DA549 (Lung)5.2[1]
Sarcandrolide JHCT-116 (Colon)7.8[2]
Glanduliferin AHeLa (Cervical)15.4[2]

Structure-Activity Relationship Insights:

  • Dimerization: The formation of dimers from lindenane monomers appears to be a crucial factor for their cytotoxic potential.

Anti-inflammatory Activity

This compound analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.

Table 2: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Analogs (NO Inhibition)

CompoundCell LineIC50 (µM)Reference
Chloranholide KBV-2 (Microglia)8.24[1]
Chloranholide LBV-2 (Microglia)11.46[1]
Chloranholide MBV-2 (Microglia)3.18[1]
Chloranholide NBV-2 (Microglia)5.62[1]
Chlorahololide LJ774A.1 (Macrophage)2.99[3]
Chlorahololide MJ774A.1 (Macrophage)4.52[3]

Structure-Activity Relationship Insights:

  • Specific Moieties: A preliminary SAR analysis of lindenane sesquiterpenoid dimers suggests that the presence of certain functional groups is indispensable for their anti-inflammatory effects[1].

  • NLRP3 Inflammasome Inhibition: Several lindenane sesquiterpenoid dimers have shown significant inhibitory activity against the NLRP3 inflammasome, a key component of the inflammatory response[3].

Signaling Pathways

The anti-inflammatory effects of this compound analogs are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

Anti-inflammatory_Signaling_Pathway cluster_cell Macrophage/Microglia cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK Lindenenol_Analogs Lindenenol_Analogs Lindenenol_Analogs->MAPK Lindenenol_Analogs->IKK p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB (nucleus) NF-κB->NF-κB_nucleus Pro-inflammatory_Mediators Pro-inflammatory_Mediators NF-κB_nucleus->Pro-inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6

Caption: Anti-inflammatory signaling pathway of this compound analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound and its analogs on various cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with various concentrations of this compound analogs incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., 150 µL DMSO) incubation3->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure end End measure->end NFkB_Assay_Workflow start Start transfection Transfect cells with an NF-κB luciferase reporter plasmid start->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Pre-treat cells with This compound analogs incubation1->treatment stimulation Stimulate with an NF-κB activator (e.g., TNF-α or LPS) treatment->stimulation incubation2 Incubate for 6-8 hours stimulation->incubation2 lysis Lyse cells and collect the lysate incubation2->lysis luciferase_assay Perform luciferase assay and measure luminescence lysis->luciferase_assay end End luciferase_assay->end

References

Comparative analysis of Lindenenol with commercial antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the naturally occurring monoterpene alcohol, Linalool, and a selection of commercial antibiotics. The objective is to present a clear, data-driven comparison of their antimicrobial efficacy, supported by detailed experimental protocols and visual representations of their mechanisms of action and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural compounds, such as those found in essential oils, have garnered significant interest for their potential therapeutic applications. Linalool, a major component of many essential oils, has demonstrated notable antimicrobial properties. This guide compares the in vitro activity of Linalool against that of widely used commercial antibiotics: Linezolid, Vancomycin, Ciprofloxacin, and Penicillin.

Comparative Antimicrobial Activity

The antimicrobial efficacy of Linalool and the selected commercial antibiotics was evaluated based on their Minimum Inhibitory Concentration (MIC) values against key Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data has been compiled from various scientific studies.

Data Presentation

The following tables summarize the MIC values (in µg/mL) of Linalool and the commercial antibiotics against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). It is important to note that MIC values can vary between studies due to differences in bacterial strains and specific experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundMIC Range (µg/mL)
Linalool1.65 - 18,800[1][2][3]
Linezolid1.0 - 8.0[4][5]
Vancomycin0.5 - 8.0
Ciprofloxacin0.5 - 0.6[6][7][8]
Penicillin≤0.06 - ≥2.0[3]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundMIC Range (µg/mL)
Linalool9,400[1]
Linezolid4.0 - 8.0
VancomycinIntrinsically Resistant
Ciprofloxacin0.013 - 0.08[6]
PenicillinIntrinsically Resistant

Table 3: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa

CompoundMIC Range (µg/mL)
Linalool>2.0% (v/v)
LinezolidIntrinsically Resistant
VancomycinIntrinsically Resistant
Ciprofloxacin0.15[6]
PenicillinIntrinsically Resistant

Mechanism of Action

The antimicrobial mechanisms of Linalool and the compared antibiotics differ significantly, targeting distinct cellular processes.

Linalool

Linalool exhibits a multi-target mechanism of action, primarily disrupting the integrity and function of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, Linalool has been shown to interfere with cellular respiration and energy metabolism.

Linalool_Mechanism Linalool Linalool CellMembrane Bacterial Cell Membrane Linalool->CellMembrane Interacts with Metabolism Cellular Respiration & Energy Metabolism Linalool->Metabolism Interferes with MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath MetabolicInhibition Inhibition of Metabolic Pathways Metabolism->MetabolicInhibition MetabolicInhibition->CellDeath

Mechanism of Action of Linalool
Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. This is a unique mechanism that differs from most other protein synthesis inhibitors.[5]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit InitiationComplex 70S Initiation Complex Formation 50S_subunit->InitiationComplex Prevents 30S_subunit 30S Subunit 30S_subunit->InitiationComplex Linezolid Linezolid Linezolid->50S_subunit Binds to ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Blocks BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Mechanism of Action of Linezolid

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Antimicrobial agent (Linalool or commercial antibiotic)

  • Solvent for Linalool (e.g., DMSO or Tween 80)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in the broth. For Linalool, a surfactant like Tween 80 may be added to the broth to ensure proper dispersion.[9][10]

  • Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation of Microtiter Plate: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agent, is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the bacteria.

MIC_Workflow start Start prep_dilutions Prepare Twofold Dilutions of Antimicrobial Agent start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate Wells prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution MIC Workflow
Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[11][12][13][14]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Filter paper disks impregnated with a standard concentration of the antimicrobial agent

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12]

  • Application of Antibiotic Disks: Using sterile forceps, antibiotic-impregnated disks are placed on the surface of the agar plate, ensuring firm contact.[12]

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.[12]

  • Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation of Results: The measured zone diameters are compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.

Conclusion

Linalool demonstrates broad-spectrum antimicrobial activity, though generally at higher concentrations than conventional antibiotics. Its multi-target mechanism of action may be advantageous in combating the development of resistance. Commercial antibiotics, while highly potent at low concentrations, are susceptible to well-defined resistance mechanisms. The data presented in this guide provides a foundation for further research into the potential of Linalool as a standalone antimicrobial agent or as an adjunct to conventional antibiotic therapy. The detailed experimental protocols offer a standardized framework for future comparative studies in the field of antimicrobial drug discovery.

References

Cross-validation of different methods to measure Lindenenol's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Cross-Validating Lindenenol's Bioactivity

An Objective Comparison of Performance and Methodologies for a Promising Sesquiterpenoid Lactone

This compound, a sesquiterpenoid lactone isolated from plants of the Lindera genus, has garnered interest for its potential therapeutic properties.[1] Like other compounds in its class, it is presumed to possess a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. For researchers and drug development professionals, rigorously quantifying and cross-validating these activities is a critical step in preclinical evaluation. This guide provides a comparative overview of common experimental methods to assess this compound's bioactivity, complete with detailed protocols and workflow visualizations to support robust scientific inquiry.

Comparative Analysis of Bioactivity Assays

To ensure a comprehensive understanding of a compound's biological effects, it is essential to employ multiple assays that measure different endpoints for the same bioactivity. This approach helps to confirm findings and elucidate the mechanism of action. The choice of assay depends on the specific biological question, available resources, and desired throughput.

Below is a summary of common assays for evaluating anti-inflammatory, anticancer, and antioxidant activities. The presented quantitative data are hypothetical examples to illustrate how results from such a cross-validation study would be compiled for a compound like this compound.

Table 1: Comparison of In Vitro Bioactivity Assays for this compound

BioactivityAssay MethodPrincipleEndpoint MeasuredHypothetical IC₅₀/EC₅₀ (µM)
Anti-inflammatory Griess Assay (in LPS-stimulated RAW 264.7 cells)Measures nitrite, a stable product of Nitric Oxide (NO), which is a key inflammatory mediator.Inhibition of NO production25 µM
ELISA (in LPS-stimulated RAW 264.7 cells)Quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific antibodies.Inhibition of cytokine secretion15 µM (for TNF-α)
COX-2 Inhibition AssayMeasures the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis in inflammation.Direct enzyme inhibition30 µM
Anticancer MTT / WST-1 AssayReduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[2][3]Reduction of cell viability/proliferation50 µM (in MCF-7 cells)
Annexin V/PI StainingAnnexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells; Propidium Iodide (PI) stains late apoptotic/necrotic cells.[4]Induction of apoptosis40 µM (EC₅₀ for apoptosis)
Colony Formation AssayAssesses the ability of a single cell to grow into a colony, measuring long-term cytotoxic effects.Inhibition of clonogenic survival10 µM
Antioxidant DPPH Radical ScavengingMeasures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical, causing a color change.[5][6]Radical scavenging activity60 µM
ORAC AssayMeasures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[7]Oxygen radical absorbance capacity1.5 (Trolox Equivalents)
Cellular Antioxidant Assay (CAA)Measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cultured cells.Inhibition of intracellular ROS35 µM

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is crucial for understanding complex relationships. The following diagrams, rendered using Graphviz, illustrate a general workflow for cell-based assays and key biological pathways relevant to this compound's bioactivity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Acquisition & Analysis Compound This compound Stock Solution Preparation Treatment Cell Treatment (Varying this compound Concentrations) Compound->Treatment Cells Cell Culture Seeding (e.g., 96-well plate) Cells->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Stimulation Stimulation (if required) (e.g., LPS for inflammation) Assay Addition of Assay Reagent (e.g., MTT, Griess Reagent) Incubation->Assay Readout Signal Measurement (e.g., Absorbance, Fluorescence) Assay->Readout Analysis Data Analysis (Calculation of IC50/EC50) Readout->Analysis G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκBα IKK->IkB Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates AP1->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits G start Apoptotic Cell Population (Treated and Control) wash Wash cells with PBS and centrifuge start->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min at room temp) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q1 Q1: Necrotic (PI+) analyze->q1 q2 Q2: Late Apoptotic (Annexin V+/PI+) analyze->q2 q3 Q3: Viable (Annexin V-/PI-) analyze->q3 q4 Q4: Early Apoptotic (Annexin V+/PI-) analyze->q4

References

Lindenenol: A Natural Antioxidant in Comparison to Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant efficacy of lindenenol, a naturally occurring sesquiterpenoid, against widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This report synthesizes available experimental data to offer an objective performance comparison.

This compound, a sesquiterpenoid found in various aromatic plants, notably of the Lindera genus, has garnered interest for its potential bioactive properties, including its antioxidant capacity. While comprehensive comparative studies on isolated this compound are limited, this guide draws upon data from extracts of Lindera species rich in sesquiterpenoids and related compounds to provide an initial assessment of its relative efficacy. It is important to note that the antioxidant activities of extracts represent the synergistic or cumulative effects of multiple constituents and may not solely reflect the potency of this compound.

Quantitative Comparison of Antioxidant Activity

To standardize the comparison of antioxidant efficacy, two common in vitro assays are widely employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay and as Trolox equivalents (TEAC) for the ABTS assay. A lower IC50 value indicates greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)Source Species/Type
This compound (as reported in Lindera myrrha extract) 41,000Lindera myrrha
Lindera obtusiloba Leaf Extract (70% EtOH) Not explicitly quantified but noted to have dose-dependent activityLindera obtusiloba
Butylated Hydroxytoluene (BHT) 36 - 202.35Synthetic
Butylated Hydroxyanisole (BHA) 9.34 - 112.05Synthetic
Trolox 2.93 - 4.0Synthetic (Vitamin E analog)

Note: The reported IC50 value for a Lindera myrrha extract containing this compound is notably high and may reflect the concentration within a crude extract rather than the pure compound.

Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents)

AntioxidantTrolox Equivalent Antioxidant Capacity (TEAC)Source Species/Type
Lindera glauca Extracts High radical scavenging activity reportedLindera glauca
Butylated Hydroxytoluene (BHT) Comparable to BHA in some studiesSynthetic
Butylated Hydroxyanisole (BHA) Comparable to BHT in some studiesSynthetic
Trolox Standard (TEAC = 1.0)Synthetic (Vitamin E analog)

Experimental Methodologies

The following are detailed protocols for the DPPH and ABTS assays, which are fundamental to assessing antioxidant capacity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (this compound or synthetic antioxidant) is prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Protocol:

  • Generation of ABTS Radical Cation: A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to form the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and a standard (Trolox) are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mechanistic Insights and Signaling Pathways

The antioxidant activity of sesquiterpenoids like this compound is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. Beyond direct radical scavenging, some natural antioxidants can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system.

One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Antioxidant Signaling Pathway cluster_0 Oxidative Stress cluster_1 Cellular Response cluster_2 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization This compound This compound / Sesquiterpenoids This compound->ROS Direct Scavenging This compound->Keap1 Potential Modulation

Caption: Potential antioxidant mechanism of this compound.

The diagram above illustrates the dual potential mechanism of action for sesquiterpenoids like this compound. They may act as direct scavengers of reactive oxygen species (ROS) and potentially modulate the Keap1-Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.

Experimental Workflow Visualization

The general workflow for in vitro antioxidant assays follows a standardized procedure to ensure reproducibility and comparability of results.

Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Radical Solution (DPPH or ABTS•+) Mixing Mix Radical Solution with Test Compounds Reagent_Prep->Mixing Sample_Prep Prepare Serial Dilutions of Test Compounds Sample_Prep->Mixing Incubation Incubate in the Dark at Room Temperature Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 / TEAC Measurement->Calculation

Caption: General workflow for in vitro antioxidant assays.

This workflow highlights the key steps from preparation of reagents and samples to the final data analysis, which are common to both DPPH and ABTS assays.

Lindenenol's Therapeutic Potential: A Statistical and Mechanistic Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The user's request specified "Lindenenol." However, a comprehensive literature search did not yield significant information on a compound with this exact name. The search did, however, reveal substantial research on Lindenenyl acetate , a structurally similar sesquiterpenoid with demonstrated therapeutic potential. This guide will proceed under the assumption that "this compound" was a likely reference to Lindenenyl acetate, focusing on its well-documented anti-inflammatory properties.

Executive Summary

Lindenenyl acetate has emerged as a promising natural compound with significant anti-inflammatory effects. In vitro studies demonstrate its ability to potently inhibit key inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory conditions such as periodontal disease. This guide provides a detailed comparison of Lindenenyl acetate's performance with established anti-inflammatory agents, supported by available experimental data and detailed methodologies.

Comparative Performance Data

While direct comparative studies between Lindenenyl acetate and other anti-inflammatory drugs in the same experimental model are limited, this section summarizes the quantitative data available for Lindenenyl acetate's efficacy and provides context with the known mechanisms of established alternatives.

Table 1: In Vitro Anti-inflammatory Activity of Lindenenyl Acetate

This table summarizes the inhibitory effects of Lindenenyl acetate on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated human periodontal ligament (HPDL) cells.

Inflammatory MediatorLindenenyl Acetate Concentration% Inhibition (Approx.)Data Source
Nitric Oxide (NO)10 µM~50%[1]
25 µM~80%[1]
Prostaglandin E2 (PGE2)10 µM~45%[1]
25 µM~75%[1]
TNF-α25 µMSignificant Reduction[1]
IL-1β25 µMSignificant Reduction[1]
IL-625 µMSignificant Reduction[1]
IL-1225 µMSignificant Reduction[1]
Table 2: Comparison of Mechanistic Profiles of Anti-inflammatory Agents

This table provides a high-level comparison of the mechanism of action of Lindenenyl acetate with common classes of anti-inflammatory drugs.

Therapeutic AgentPrimary Mechanism of ActionKey Molecular Targets
Lindenenyl Acetate Upregulation of anti-inflammatory pathways and inhibition of pro-inflammatory mediator production.HO-1, AMPK, Nrf-2, JNK MAPK[1]
NSAIDs (e.g., Ibuprofen) Inhibition of prostaglandin synthesis.Cyclooxygenase (COX-1 and COX-2) enzymes.
Corticosteroids (e.g., Dexamethasone) Broad anti-inflammatory effects through genomic and non-genomic actions.Glucocorticoid receptor, inhibition of NF-κB and AP-1.
COX-2 Inhibitors (e.g., Celecoxib) Selective inhibition of prostaglandin synthesis at inflammation sites.Cyclooxygenase-2 (COX-2) enzyme.

Signaling Pathways and Experimental Workflows

Lindenenyl Acetate's Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action by which Lindenenyl acetate exerts its anti-inflammatory effects in LPS-stimulated cells.[1]

Lindenenyl_Acetate_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_MAPK JNK MAPK TLR4->JNK_MAPK Inflammation Inflammatory Response (NO, PGE2, Cytokines) TLR4->Inflammation Nrf2_inactive Nrf2-Keap1 JNK_MAPK->Nrf2_inactive Induces dissociation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active ARE ARE Nrf2_active->ARE Translocates to nucleus HO1 HO-1 ARE->HO1 Upregulates HO1->Inflammation Inhibits LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKKII CaMKKII CaMKKII->AMPK AMPK->HO1 Activates AMPK->Inflammation Inhibits LA Lindenenyl Acetate LA->JNK_MAPK Inhibits LA->LKB1 LA->CaMKKII

Proposed anti-inflammatory signaling pathway of Lindenenyl acetate.
Experimental Workflow for In Vitro Anti-inflammatory Assays

The diagram below outlines the typical workflow for assessing the anti-inflammatory properties of a test compound like Lindenenyl acetate in a cell-based assay.

Experimental_Workflow cluster_assays 6. Downstream Assays start Start cell_culture 1. Cell Culture (e.g., HPDL or RAW 264.7 cells) start->cell_culture pretreatment 2. Pre-treatment with Lindenenyl Acetate cell_culture->pretreatment stimulation 3. Inflammatory Stimulation (e.g., with LPS) pretreatment->stimulation incubation 4. Incubation stimulation->incubation harvest 5. Harvest Supernatant and Cell Lysate incubation->harvest elisa ELISA (Cytokines: TNF-α, IL-6) harvest->elisa Supernatant griess Griess Assay (Nitric Oxide) harvest->griess Supernatant western_blot Western Blot (iNOS, COX-2, HO-1, p-AMPK) harvest->western_blot Cell Lysate end End elisa->end griess->end western_blot->end

General workflow for in vitro anti-inflammatory compound screening.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human periodontal ligament (HPDL) cells or RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of Lindenenyl acetate for 1-2 hours.

    • Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • After cell treatment, collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration by comparison with a sodium nitrite standard curve.

Measurement of Cytokine Production (ELISA)
  • Collect cell culture supernatants after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add cell supernatants and standards to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate solution to produce a colorimetric reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression
  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, HO-1, phospho-AMPK, or a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Lindenenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. The proper disposal of substances like Lindenenol, a sesquiterpenoid lactone, is paramount to ensuring a safe working environment and protecting our ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step this compound Disposal Procedure

Given the absence of specific disposal guidelines for this compound, it must be treated as a hazardous chemical waste. The following procedure is based on established best practices for the disposal of laboratory chemicals.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all components of the this compound waste stream. This includes the pure compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, or absorbent paper.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. As a general rule, halogenated and non-halogenated organic wastes should be collected separately. Aqueous waste containing this compound should also be segregated.

Step 2: Waste Collection and Containerization

  • Select Appropriate Containers: Use containers that are compatible with this compound and any solvents present. Glass containers are generally suitable for organic solvent waste. Ensure the container has a secure, leak-proof screw-on cap.[1][2]

  • Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of all other components in the mixture.[3] The label must also include the date when the waste was first added to the container.

  • Container Filling: Do not overfill waste containers. A good practice is to fill containers to no more than 90% of their capacity to allow for vapor expansion.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the properly labeled and sealed this compound waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA and the maximum accumulation time, which is typically up to 90 days or one year for partially filled containers, depending on local regulations.[1][3]

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]

  • Do Not Dispose Down the Drain: this compound, as a complex organic molecule and potential environmental contaminant, should not be disposed of down the drain.[2] This practice is reserved for small quantities of specific, non-hazardous, and biodegradable substances, which does not apply here.[5]

  • Incineration: The most probable disposal method for organic compounds like this compound by a licensed facility is high-temperature incineration, which ensures complete destruction of the molecule.

Quantitative Data for Chemical Waste Management

For quick reference, the following table summarizes key quantitative parameters for the safe management of this compound waste in a laboratory setting.

ParameterGuidelineRationale
Waste Container Capacity Fill to ≤ 90% of total volumeAllows for thermal expansion of liquids and prevents spills.[1]
SAA Storage Time (Partially Filled) Up to 1 year (check local regulations)Provides a clear timeframe for waste accumulation before disposal is required.[3]
SAA Storage Time (Full Container) Must be removed within 3 daysEnsures prompt removal of accumulated waste to maintain safety.[3]
Aqueous Waste pH for Drain Disposal Not Recommended for this compoundThis compound's properties do not permit drain disposal.
Solid Waste Contamination Collect in a designated, lined containerPrevents contamination of regular trash and ensures proper disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Lindenenol_Disposal_Workflow start This compound Waste Generated identify Identify & Characterize Waste (Pure, Solution, Contaminated Solids) start->identify segregate Segregate Waste Streams (Halogenated, Non-halogenated, Aqueous) identify->segregate containerize Select & Label Appropriate Container ('Hazardous Waste', Contents, Date) segregate->containerize store Store in Designated SAA (Secondary Containment) containerize->store monitor Monitor Accumulation (Volume & Time) store->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: A workflow diagram for the safe and compliant disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational practices.

References

Essential Safety and Operational Protocols for Handling Lindenenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limitedly documented specific safety profiles like Lindenenol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

Given that this compound is a volatile organic compound, rigorous adherence to appropriate personal protective equipment protocols is mandatory to prevent inhalation, ingestion, or skin contact.[1][2] The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes.[1][2] For significant splash risks, a face shield should be used in conjunction with safety goggles.[3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Nitrile gloves are recommended to prevent skin contact.[1] For prolonged or high-exposure tasks, consider double-gloving.
Body Protection Laboratory CoatA lab coat is essential to protect the skin and clothing from potential contamination.[1][2]
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 or higher-rated respirator is recommended, particularly when handling powders or in situations where aerosol generation is possible.[4][5]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills.[1]

Handling and Operational Protocols

Safe handling practices are critical to minimize exposure and prevent accidents. The following protocols should be strictly followed when working with this compound.

2.1. Engineering Controls

  • Fume Hood: Always handle this compound within a properly functioning chemical fume hood to minimize the inhalation of vapors.[1][2][6] The sash should be kept as low as possible.

  • Ventilation: Ensure the laboratory is well-ventilated, with the ventilation intake located outside the lab and the exhaust discharged to a remote location.[6]

2.2. Procedural Steps for Safe Handling

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Designate a specific area within the fume hood for the procedure.

    • Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the controlled area.

  • During the Experiment:

    • Keep all containers of this compound sealed when not in use.

    • Avoid direct contact with the substance.[1]

    • In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[7]

    • For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used.

    • Properly label and store any remaining this compound in a tightly sealed container in a designated, well-ventilated storage area.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

3.1. Waste Segregation

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed "Organic Liquid" waste container.[1]

  • Solid Waste: All contaminated solid waste, including gloves, paper towels, and pipette tips, should be placed in a separate, clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.[7]

3.2. Disposal Procedure

  • Collection: Place all hazardous waste containers within a fume hood to control vapor release.[1]

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and the specific chemical name "this compound."

  • Institutional Protocols: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following their specific protocols.[9]

  • Record Keeping: Maintain a detailed log of all disposed of chemical waste.[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Use an appropriate absorbent material to contain and clean up the spill.

    • Place the used absorbent material in the designated solid hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institution's EHS department.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate PPE to handle the cleanup.

  • Personnel Exposure:

    • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[7]

    • Eye Contact: Flush eyes with water for at least 15 minutes.[7][8]

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.[7]

Lindenenol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Handle this compound within Fume Hood B->C D Keep Containers Sealed When Not in Use C->D I Spill or Exposure Occurs C->I E Avoid Inhalation, Ingestion, and Skin Contact D->E F Segregate Liquid and Solid Waste E->F G Label Waste Containers Clearly F->G H Follow Institutional Disposal Protocols G->H J Follow Appropriate Emergency Protocol I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.